Barium arsenate

Catalog No.
S1509847
CAS No.
13477-04-8
M.F
Ba(AsO4)2
As2Ba3O8
M. Wt
689.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barium arsenate

CAS Number

13477-04-8

Product Name

Barium arsenate

IUPAC Name

barium(2+);diarsorate

Molecular Formula

Ba(AsO4)2
As2Ba3O8

Molecular Weight

689.8 g/mol

InChI

InChI=1S/2AsH3O4.3Ba/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6

InChI Key

VNMKWLWVISBKGQ-UHFFFAOYSA-H

SMILES

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2]

Synonyms

tribarium diarsenate

Canonical SMILES

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2]

Chemical Composition and Basic Properties

Author: Smolecule Technical Support Team. Date: February 2026

Barium arsenate refers to compounds formed from barium and the arsenate ion. The search results specifically mention two solid phases: Ba₃(AsO₄)₂ (this compound) and BaHAsO₄·H₂O (barium hydrogen arsenate) [1]. Their basic properties, as identified from the sources, are listed in the table below.

Property Ba₃(AsO₄)₂ (this compound) BaHAsO₄·H₂O (Barium Hydrogen Arsenate)
Chemical Formula Ba₃(AsO₄)₂ [1] BaHAsO₄·H₂O [2]
Molecular Weight 689.82 g/mol [1] Information Missing
Appearance Solid [1] Information Missing
CAS Number 13477-04-8 [1] Information Missing
Standard Gibbs Free Energy of Formation (ΔG°f) -3113.40 kJ/mol [2] -1544.47 kJ/mol [2]
Solubility Product (Ksp) 10⁻²³.⁵³ [2] 10⁻⁵.⁶⁰ [2]

Formation Conditions and Stability

The formation of a specific this compound solid is highly dependent on the pH of the environment [2]:

  • BaHAsO₄·H₂O forms under low to neutral pH conditions (3.63 - 7.43).
  • Ba₃(AsO₄)₂ is the predominant solid phase at high pH (above 13.03).
  • In neutral pH conditions (around 7.47 - 7.66), both solids can co-exist.

Regarding physical structure, one study noted that Ba₃(AsO₄)₂ precipitated at 25°C appeared as granular aggregates with smaller crystal clusters, while the solid formed at 50°C had a small leafy crystal morphology. Despite this morphological difference, their X-ray Diffraction (XRD) patterns were indistinguishable, and no difference in their solubility products was found [2].

Experimental Workflow for XRD Analysis

The diagram below outlines a general workflow for preparing and analyzing a this compound sample using X-ray Diffraction, synthesized from general crystallography principles [3] [4].

BariumArsenateWorkflow cluster_ph pH-Dependent Phase Formation start Start: Precipitation Experiment step1 pH Control start->step1 step2 Solid Formation & Filtration step1->step2 ph_low Low/Neutral pH (3.63-7.43) step1->ph_low Controls ph_high High pH (>13.03) step1->ph_high step3 Morphological Analysis (SEM) step2->step3 step4 XRD Data Collection step3->step4 step5 Data Analysis & Phase ID step4->step5 end Phase Identified: Ba3(AsO4)2 or BaHAsO4·H2O step5->end result_low Forms BaHAsO4·H2O ph_low->result_low Favors result_high Forms Ba3(AsO4)2 ph_high->result_high Favors

General workflow for this compound crystal preparation and XRD analysis.

References

Barium Arsenate Ksp Values & Experimental Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Compound Reported Ksp Value pKsp (-log Ksp) Experimental Method & Conditions Citation / Source

| Ba₃(AsO₄)₂ | 10⁻²³.⁵³ or ~3.0 × 10⁻²⁴ | 23.53 | Approach: Precipitation & dissolution. pH: High (13.03, 13.10). Key Finding: Identified as the stable solid phase at high pH. | [1] | | Ba₃(AsO₄)₂ | 10⁻²¹.⁶² or ~2.4 × 10⁻²² | 21.62 | Approach: Equilibrium study from under- and super-saturation. Duration: Up to 45 days. Key Finding: Value is significantly less stable than prior literature data. | [2] [3] | | BaHAsO₄·H₂O | 10⁻⁵.⁶⁰ or ~2.5 × 10⁻⁶ | 5.60 | Approach: Precipitation. pH: Low and neutral (3.63-7.43). Key Finding: Favored formation at neutral to low pH. | [1] |

Detailed Experimental Protocols

The Ksp values in the table were determined through rigorous experimentation designed to establish true thermodynamic equilibrium.

Precipitation and Dissolution Protocol (for Ba₃(AsO₄)₂ and BaHAsO₄·H₂O)

This methodology involves approaching equilibrium from both undersaturation (dissolution) and supersaturation (precipitation) to validate the consistency of the resulting solid phase and its solubility.

Start Start Experiment PrepUnder Prepare Undersaturated Solution Start->PrepUnder PrepOver Prepare Supersaturated Solution Start->PrepOver SolidForm Solid Phase Formation (Ba₃(AsO₄)₂ at high pH, BaHAsO₄·H₂O at low/neutral pH) PrepUnder->SolidForm PrepOver->SolidForm Equil Agitate until Equilibrium (Reaction times up to 45 days) SolidForm->Equil Analyze Analyze Solution: - Ion Concentrations - Solid Phase (XRD/SEM) Equil->Analyze Calc Calculate Ksp from ion activity Analyze->Calc

Experimental workflow for Ksp determination via precipitation and dissolution [1] [2] [3].

Key Procedural Details:

  • pH Control: The formation of specific solid phases is highly dependent on pH. Research shows that BaHAsO₄·H₂O(c) is the favored and stable phase in low to neutral pH conditions (3.63-7.43), while Ba₃(AsO₄)₂(c) is the sole solid phase precipitated at high pH (13.03, 13.10) [1].
  • Solid Phase Characterization: After experiments, solids are analyzed using techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). This confirms the identity of the solid phase and checks for changes before and after dissolution, ensuring the correct Ksp is assigned [1].
  • Equilibrium Approach: Conducting experiments from both directions (undersaturation and supersaturation) and varying ionic strength helps verify that the measured solubility is truly representative of a stable, equilibrium solid phase and not a metastable one [2] [3].
Solubility Product Calculation

The solubility product (Ksp) is calculated from the measured concentrations of the constituent ions at equilibrium, adjusted for their activity.

DissocEq Dissociation Equation KspExpr Construct Ksp Expression DissocEq->KspExpr MeasIon Measure Equilibrium Ion Concentrations KspExpr->MeasIon CalcAct Calculate Ion Activities (Adjust for Ionic Strength) MeasIon->CalcAct KspVal Compute Ksp Value CalcAct->KspVal

Workflow for calculating Ksp from experimental data [1] [4].

Calculation Steps:

  • Write the Dissociation Equation:
    • For Ba₃(AsO₄)₂: Ba₃(AsO₄)₂(s) ⇌ 3Ba²⁺(aq) + 2AsO₄³⁻(aq) [4]
    • For BaHAsO₄·H₂O: BaHAsO₄·H₂O(s) ⇌ Ba²⁺(aq) + HAsO₄²⁻(aq) + H₂O(l)
  • Write the Ksp Expression:
    • For Ba₃(AsO₄)₂: Ksp = [Ba²⁺]³ · [AsO₄³⁻]² [4]
    • For BaHAsO₄·H₂O: Ksp = [Ba²⁺] · [HAsO₄²⁻]
  • Measure and Calculate: The concentrations of Ba²⁺ and arsenate ions (AsO₄³⁻ or HAsO₄²⁻) in the equilibrium solution are measured analytically. These molar concentrations are used in the Ksp expression. For greater accuracy, concentrations are often converted to activities to account for the effect of ionic strength in the solution [1] [2].

Key Considerations for Researchers

  • Data Inconsistency: The thermodynamic data for barium arsenates has historically been inconsistent. The values reported in [2] and [3] suggest that Ba₃(AsO₄)₂ is significantly less stable than previously thought, which has major implications for predicting its behavior in environmental and industrial processes.
  • Stable Phase Determination: Always consider the pH of your system. The stable solid phase controlling arsenic solubility in the presence of barium will switch between barium hydrogen arsenate and barium arsenate depending on the environmental conditions [1].

References

barium arsenate synthesis precipitation method

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods for Barium Arsenate

The table below summarizes two primary synthesis pathways and a related industrial process for this compound precipitation.

Method Reaction Formula / Description Key Conditions & Findings

| Precipitation of Ba(_3)(AsO(_4))(_2) & BaHAsO(_4)·H(_2)O [1] | 3Ba(^{2+}) + 2AsO(_4^{3-}) → Ba(_3)(AsO(_4))(_2)(s) | pH: Forms at high and neutral pH (7.47 to 13.10). Morphology: Granular aggregates at 25°C; small leafy crystals at 50°C. Solubility Product (Ksp): 10(^{-23.53}) | | Precipitation of Barium Hydrogen Arsenate [1] | Ba(^{2+}) + HAsO(_4^{2-}) + H(_2)O → BaHAsO(_4)·H(_2)O(s) | pH: Favored at low to neutral pH (3.63 - 7.43). Solubility Product (Ksp): 10(^{-5.60}) | | Sherritt Gordon Process [2] [3] | Industrial process using a soluble barium salt (e.g., BaCl(_2)) to precipitate this compound. | Efficacy: Can reduce Arsenic(V) levels in solution to below 0.1 mg/L. Consideration: High reagent cost is a potential drawback. |

Detailed Experimental Workflow

For researchers aiming to reproduce the synthesis, the following workflow details the critical steps based on the precipitation method.

G Start Start: Prepare Reactants A Dissolve Barium Salt (e.g., Ba(OH)₂, BaCl₂) Start->A B Prepare Arsenate Source (As(V) solution, e.g., H₃AsO₄, Na₂HAsO₄) Start->B C Control pH Use NaOH or HNO₃ A->C B->C D Mix Solutions Under constant stirring C->D E Form Precipitate Ba₃(AsO₄)₂ or BaHAsO₄·H₂O D->E F Age the Slurry Allow precipitate to mature E->F G Filter and Separate Isolate solid from mother liquor F->G H Wash Precipitate Use distilled water G->H I Dry Product Controlled temperature H->I J Characterize Product XRD, SEM, Chemical analysis I->J

Synthesis and purification workflow for this compound.

  • Key Reagents & pH Control:

    • Barium Source: High-purity barium hydroxide (Ba(OH)(_2)) or barium chloride (BaCl(_2)) are commonly used [4] [1].
    • Arsenate Source: The arsenic must be in the pentavalent state (As(V)),
    • pH Adjustment: The pH of the solution is critically adjusted using acids (e.g., HNO(_3)) or bases (e.g., NaOH) to steer the reaction toward the desired solid phase [1].
  • Precipitation, Washing, and Drying:

    • Mixing: Solutions are mixed under constant stirring to ensure uniformity.
    • Aging: The slurry is aged to allow the precipitate to mature, which can improve crystallinity and stability.
    • Washing: The filtered solid is washed with distilled water to remove soluble impurities like nitrate or sodium ions [4] [1].
    • Drying: The pure product is dried under controlled conditions to obtain the final, stable compound [4].

Key Data for Environmental Application

A major application of this compound precipitation is in environmental remediation for removing arsenic from wastewater.

  • Ultra-Low Effluent Concentration: The Sherritt Gordon process demonstrates that soluble barium salts can precipitate arsenic(V) from aqueous solutions, reducing its concentration to below 0.1 mg/L [2]. This makes it one of the most effective precipitation methods.
  • Comparative Solubility: Among various arsenic precipitation compounds, this compound (Ba(_3)(AsO(_4))(_2)) is one of only three with a solubility low enough to meet strict environmental standards, alongside arsenic sulfide (As(_2)S(_3)) and mixed calcium phosphate-arsenate solids [2].
  • Critical Consideration:
    • Reagent Cost: The primary constraint for large-scale use is the high cost of barium reagents compared to alternatives like iron or lime precipitation [2].
    • Toxicity: this compound is a toxic compound. Its synthesis and handling must be conducted with appropriate safety measures, including engineering controls and personal protective equipment (PPE).

References

Fundamental Properties and Solubility

Author: Smolecule Technical Support Team. Date: February 2026

Barium arsenate is an inorganic compound whose formation and stability are influenced by pH and the specific arsenate species present. Key properties and solubility data are summarized below.

Property / Aspect Details
Common Compounds Ba3(AsO4)2 (this compound), BaHAsO4·H2O (Barium hydrogen arsenate) [1]
Crystal System -
Stability & pH BaHAsO4·H2O is stable at low to neutral pH (3.63-7.43); Ba3(AsO4)2 is the dominant solid phase at high pH (e.g., 13.03-13.10) [1]

| Solubility Product (Ksp) | • Ba3(AsO4)2(c): 10-23.53 (Range: 10-23.01 to 10-24.00) [1] • BaHAsO4·H2O(c): 10-5.60 (Range: 10-5.23 to 10-5.89) [1] | | Standard Gibbs Free Energy of Formation (ΔGf°) | • Ba3(AsO4)2(c): -3113.40 kJ/mol [1] • BaHAsO4·H2O(c): -1544.47 kJ/mol [1] |

The following diagram illustrates the experimental workflow for determining the solubility and stability of barium arsenates, incorporating both precipitation and dissolution approaches leading to solid-phase characterization.

G Start Start: Investigation of This compound Solubility Prep Precipitation Experiment Start->Prep Diss Dissolution Experiment Start->Diss pH1 Vary pH Conditions: - Low/Neutral pH (3.63-7.43) - High pH (e.g., 13.10) Prep->pH1 pH2 Set Fixed pH Diss->pH2 Form1 Solid Phase Formation: - BaHAsO₄·H₂O (low/neutral pH) - Ba₃(AsO₄)₂ (high pH) pH1->Form1 Form2 Equilibration of Pre-formed Solid pH2->Form2 Char1 Solid Phase Characterization: - XRD - SEM Form1->Char1 Char2 Solid Phase Characterization: - XRD - SEM Form2->Char2 Meas Aqueous Phase Analysis (ICP-MS, etc.) Char1->Meas Char2->Meas Calc Calculate Ksp and ΔGf° Meas->Calc Meas->Calc

Key Experimental Protocols

Solubility Determination via Precipitation and Dissolution

This established protocol determines the solubility product (Ksp) and stability of different this compound solid phases [1].

  • Precipitation Experiment: Prepare solutions of barium (e.g., from Ba(NO3)2) and arsenate (e.g., from Na2HAsO4) at varying pH conditions (e.g., pH 3.63-7.43 and 13.03-13.10). Allow solids to precipitate, then separate them from the solution.
  • Dissolution Experiment: Place pre-formed, characterized solids of Ba3(AsO4)2 or BaHAsO4·H2O into solutions with a fixed ionic strength. Agitate until equilibrium is reached.
  • Solid Phase Characterization: Analyze the solid phases before and after experiments using X-ray Diffraction (XRD) to confirm crystal structure and identity, and Scanning Electron Microscopy (SEM) to examine morphology.
  • Aqueous Phase Analysis: Measure the concentrations of barium and arsenic in the filtered solution after equilibrium using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • Data Calculation: Calculate the Ksp from the measured ion activities in the solution. The standard Gibbs free energy of formation (ΔGf°) can then be derived from the Ksp value.
Investigating Coprecipitation and Incorporation into Barite

This methodology examines how arsenate can be structurally incorporated into barite (BaSO4), a critical process in natural systems [2].

  • Coprecipitation: Combine solutions containing Ba2+, SO42-, and AsO43- ions under controlled conditions to precipitate a mixed solid.
  • Solid Characterization: Use X-ray Absorption Spectroscopy (XAS), specifically X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), to determine the local coordination environment of arsenic atoms within the barite lattice and confirm successful incorporation.
Detection of Biomineralization in Biological Systems

This approach identifies and characterizes this compound mineralization by microorganisms, a process relevant to biogeochemical cycles [3].

  • Sample Preparation: Fix biological tissue (e.g., sponge samples containing the symbiotic bacterium Entotheonella sp.) and prepare thin sections for microscopy.
  • Elemental Mapping and Quantification:
    • Use Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS) to locate high atomic weight inclusions and quantify the elemental composition (Ba and As).
    • Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) on separated cell fractions to accurately quantify barium and arsenic concentrations in different biological components.
  • Internal Structure Analysis: Use Transmission Electron Microscopy (TEM) and Focused Ion Beam (FIB) cross-sectioning to visualize the internal structure of intracellular vesicles where mineralization occurs.

Environmental and Biological Relevance

The geochemical behavior of this compound extends beyond simple solubility, playing roles in environmental remediation and biogeochemistry.

  • Partitioning into Barite: Arsenate (AsO43-) can coprecipitate with barite (BaSO4), partitioning into the crystal lattice. This process can potentially immobilize arsenic in contaminated environments or influence its transport in geological systems [2].
  • Biologically Controlled Mineralization: The sponge-associated bacterium Entotheonella sp. has been shown to intracellularly mineralize both barium and arsenic on lipid-based vesicles. This is identified as a Biologically Controlled Mineralization (BCM) process, where the organism tightly regulates the formation of specific, well-ordered minerals, likely as a detoxification mechanism for the host sponge [3].
  • Thermodynamic Modeling: The stability fields of this compound and barium hydrogen arsenate can be represented in Eh-pH diagrams. However, accurate modeling requires careful selection of consistent thermodynamic data, as significant discrepancies exist in the reported values for these compounds [4].

References

Health Effects and Mechanisms of Co-Exposure

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the major toxicological findings related to individual and combined exposure to arsenic and barium.

Target System/Effect Arsenic (Individual Exposure) Barium (Individual Exposure) Co-Exposure Effects (Arsenic & Barium)
Carcinogenesis Promotes malignant transformation and progression; activates oncogenic pathways (c-RET, RET-PTC1, PlGF/VEGFR1/MEK/ERK) [1] [2] Promotes transforming activity in non-tumorigenic cells (keratinocytes, fibroblasts, melanocytes) [3] [4] Synergistic effect: Barium (137 µg/L) promotes arsenic-mediated cancer toxicity [3] [4]
Sensory Organ Toxicity Hearing loss; accumulation in inner ear; reduced auditory neurons/fibers [1] [2] Hearing loss; morphological disturbance of inner ears [3] [4] Information missing
Developmental Toxicity Increased odds of Congenital Heart Defects (CHDs) in offspring [5] Increased odds of Congenital Heart Defects (CHDs) in offspring [5] Multiplicative interaction: Significantly increased odds of total CHDs [5]
Skin Toxicity Hyperpigmentation via ET-1/EDNRB/MITF pathway [1] [2] Information missing Information missing
Molecular Pathways Oxidative stress; genotoxicity; epigenetic modifications [6] Information missing Information missing

Key Experimental Models and Protocols

To investigate the combined toxicity of barium and arsenic, researchers employ integrated models ranging from cellular assays to human epidemiological studies.

In Vitro Oncogenic Transformation Assay

This protocol assesses the potential of chemicals to cause cancerous transformation in cells.

  • Cell Lines: Non-tumorigenic human keratinocytes (HaCaT), fibroblasts, or melanocytes.
  • Test Conditions:
    • Individual Exposure: Arsenic (e.g., 224.8 µg/L) or Barium (e.g., 343.3–686.6 µg/L).
    • Co-Exposure: Barium (137.3 µg/L) and Arsenic (224.8 µg/L) [3] [4].
  • Key Endpoint Measurements:
    • Protein Tyrosine Kinase Activity: Evaluate activation of oncogenic pathways (c-SRC, c-RET, RET-PTC1) via immunoblotting or kinase assays [1] [2].
    • Anchorage-Independent Growth: A hallmark of transformation, measured by soft agar colony formation assay [1].
    • Signaling Molecule Analysis: Assess expression/secretion of PlGF and activation of downstream VEGFR1/MEK/ERK pathway [1] [2].
    • Invasion Markers: Measure secretion of Matrix Metalloproteinases (MMPs) [1] [2].
In Vivo Mouse Model for Hearing Loss

This model evaluates ototoxicity and accumulation of toxicants in inner ear tissues.

  • Animals: Wild-type or hairless mice.
  • Exposure Protocol: Ad libitum access to drinking water containing Arsenic (22.5 mg/L) or Barium (700 µg/L) for defined periods (e.g., 2 weeks for barium, longer for arsenic) [1] [3].
  • Endpoint Analysis:
    • Hearing Function: Auditory brainstem response (ABR) measurements.
    • Histopathological Examination: Morphological analysis of the organ of Corti for neuronal and fiber damage [1] [2].
    • Toxicant Bioaccumulation: Measure levels of arsenic/barium in inner ear tissues using ICP-MS [1].
Epidemiological Study Design for Biomarker Correlation

This methodology establishes links between environmental exposure and health outcomes or biomarker levels in human populations.

  • Study Population: Residents of endemic areas (e.g., Bangladesh, Vietnam) with known contamination in well water [1] [3].
  • Sample Collection:
    • Environmental: Well water samples.
    • Human Biomarkers: Urine, toenails, hair, and blood [5] [3].
  • Analysis:
    • Element Quantification: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to measure arsenic and barium concentrations [5] [3].
    • Health Outcome Assessment: Conduct dermatological exams (digital skin pigmentation measurement), audiometry tests, or clinical diagnosis (e.g., CHDs via fetal echocardiography) [1] [5].
    • Statistical Correlation: Use multivariate analysis to correlate exposure levels with biomarker levels and health outcomes [1] [5].

Pathway Diagram: Core Signaling in Toxicity

The diagram below summarizes the key cellular signaling pathways implicated in arsenic and barium toxicity, particularly in carcinogenesis.

G Arsenic Arsenic PlGF PlGF Arsenic->PlGF Increases Expression c-RET/RET-PTC1 c-RET/RET-PTC1 Arsenic->c-RET/RET-PTC1 Activates Barium Barium Cell Transformation Cell Transformation Barium->Cell Transformation Promotes Arsenic-mediated Toxicity Arsenic-mediated Toxicity Barium->Arsenic-mediated Toxicity Enhances VEGFR1 VEGFR1 PlGF->VEGFR1 MEK MEK VEGFR1->MEK ERK ERK MEK->ERK ERK->Cell Transformation MMP Secretion MMP Secretion c-RET/RET-PTC1->MMP Secretion Invasion/Progression Invasion/Progression MMP Secretion->Invasion/Progression Arsenic-mediated Toxicity->Cell Transformation

This diagram illustrates the core signaling pathways through which arsenic and barium exert their toxic effects, particularly driving carcinogenesis.

Research Gaps and Future Directions

While significant progress has been made, several critical questions about barium and arsenic co-exposure remain unanswered:

  • Mechanism of Synergy: The precise molecular mechanism behind the observed synergistic effect of barium on arsenic-induced toxicity is not fully elucidated [3] [4].
  • Comprehensive Health Impacts: Most studies focus on carcinogenicity and sensory organ toxicity. Potential combined effects on other systems, such as the cardiovascular, nervous, or renal systems, require further investigation.
  • Advanced Remediation: Although a novel hydrotalcite-like compound shows promise in removing both elements from water [3], developing and implementing cost-effective, large-scale remediation technologies remains a crucial challenge.

References

Solubility and Stable Solid Phases

Author: Smolecule Technical Support Team. Date: February 2026

The stability and solubility of barium arsenate are highly dependent on the pH of the environment. The table below summarizes the key solid phases and their properties identified at 25°C [1].

Solid Phase Chemical Formula Stable pH Range Crystal Morphology Solubility Product (Ksp)
Barium Hydrogen Arsenate Monohydrate BaHAsO₄·H₂O(c) Low to neutral (3.63 - 7.43) Information not specified 10⁻⁵.⁶⁰ (Range: 10⁻⁵.²³ to 10⁻⁵.⁸⁹)
This compound Ba₃(AsO₄)₂(c) Neutral to high (appears at ~pH 7.47 and above) Granular aggregates with smaller crystal clusters (precipitated at 25°C) 10⁻²³.⁵³ (Range: 10⁻²³.⁰¹ to 10⁻²⁴.⁰⁰)

Another study explores a different formation pathway, finding that arsenate (AsO₄³⁻) can be structurally incorporated into a barite (BaSO₄) crystal lattice during co-precipitation, forming a solid solution rather than a distinct this compound compound [2].

Detailed Experimental Protocol

The following workflow visualizes the key experimental steps for determining the solubility products of this compound solids as described in the research.

G Prep Solid Phase Preparation pH1 Low/Neutral pH (3.63 - 7.43) Prep->pH1 pH2 Neutral pH (7.47, 7.66) Prep->pH2 pH3 High pH (13.03, 13.10) Prep->pH3 Diss Dissolution Experiments Char Solid Phase Characterization Diss->Char Anal Solution Analysis & Ksp Calculation Char->Anal Solid1 Precipitation of BaHAsO₄·H₂O pH1->Solid1 Solid2 Co-precipitation of BaHAsO₄·H₂O & Ba₃(AsO₄)₂ pH2->Solid2 Solid3 Precipitation of Ba₃(AsO₄)₂ pH3->Solid3 Solid1->Diss Solid2->Diss Solid3->Diss

Experimental workflow for this compound Ksp determination.

Solid Phase Preparation via Precipitation
  • Procedure: Solids are precipitated from solution by reacting barium ions with arsenate ions under controlled conditions [1].
  • pH Control: The pH is precisely adjusted using buffers or acid/base additions to target specific ranges [1]:
    • pH 3.63 - 7.43: Favors the formation of BaHAsO₄·H₂O.
    • pH ~7.47 - 7.66: Can lead to the co-precipitation of both BaHAsO₄·H₂O and Ba₃(AsO₄)₂.
    • pH >13: Results in the exclusive formation of Ba₃(AsO₄)₂.
Solid Phase Characterization
  • Purpose: To confirm the identity and purity of the precipitated solids before and after dissolution experiments, ensuring that no phase transformations occurred [1].
  • Techniques: The studies use X-Ray Diffraction (XRD) for mineralogical identification and Scanning Electron Microscopy (SEM) for examining crystal morphology and size [1].
Solubility Determination and Ksp Calculation
  • Procedure: The purified solid is placed in contact with water in a closed system at a constant temperature (e.g., 25°C) until equilibrium is reached [1].
  • Measurement: The concentration of barium and/or arsenate ions in the solution at equilibrium is measured [1].
  • Calculation: The solubility product (Ksp) is calculated from these equilibrium concentrations. For example, for Ba₃(AsO₄)₂, which dissociates as 3Ba²⁺ + 2AsO₄³⁻, the Ksp = [Ba²⁺]³[AsO₄³⁻]² [1].

References

Comprehensive Application Notes and Protocols for Arsenic Removal from Wastewater via Barium Arsenate Precipitation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Arsenic contamination in wastewater represents a significant environmental challenge globally, particularly affecting water sources in industrial and mining regions. The persistent toxicity of arsenic compounds, even at low concentrations, necessitates robust removal technologies that can achieve stringent regulatory standards. Among various treatment methodologies, barium arsenate precipitation has emerged as a highly effective technique for achieving exceptionally low residual arsenic concentrations in treated wastewater streams. This method is particularly valuable in mining operations, metallurgical processes, and industrial settings where high arsenic concentrations must be addressed before water discharge or reuse. These application notes provide a comprehensive technical reference for researchers, scientists, and environmental professionals seeking to implement this compound precipitation, detailing the fundamental principles, optimized protocols, and performance characteristics of this specialized treatment approach.

The effectiveness of this compound precipitation stems from the exceptional insolubility of the resulting this compound compounds, which enables arsenic removal to levels potentially below 0.1 mg/L when properly implemented. This technique has been successfully deployed in industrial applications, most notably in the Key Lake uranium process by Key Lake Mining Corporation in association with Sherritt Gordon Mines Limited [1]. The method is particularly advantageous for treating arsenic-laden wastewater from gold processing operations and other metallurgical activities where conventional precipitation methods may prove insufficient for meeting stringent discharge standards.

Chemical Basis and Principles

Fundamental Chemistry

The this compound precipitation method operates on the principle of forming highly insoluble this compound compounds when soluble barium salts are introduced to wastewater containing arsenate ions. The process specifically targets pentavalent arsenic [As(V)], which must be present as arsenate ions (AsO₄³⁻) for effective precipitation. The primary chemical reaction involves the interaction between barium ions (Ba²⁺) and arsenate ions to form this compound (Ba₃(AsO₄)₂), as represented in the following equation:

This precipitation reaction is highly dependent on the oxidation state of arsenic, as trivalent arsenic [As(III)] in the form of arsenite (AsO₃³⁻) does not form equally insoluble compounds with barium. The solubility product of this compound is exceptionally low, with literature reporting values that demonstrate its superiority over many other metal arsenates in terms of insolubility [1]. This fundamental chemical characteristic enables the method to achieve arsenic concentrations in treated effluent that are difficult to attain with more conventional precipitation approaches using iron or calcium.

Solubility and Performance

The exceptional insolubility of this compound constitutes the primary advantage of this treatment method. Early investigations by Chukhlansev demonstrated that this compound was among the most insoluble of the simple metal arsenates [1]. This low solubility translates directly to treatment performance, with the capability to reduce arsenic (V) levels in solution to below 0.1 mg/L under optimal conditions [1]. The solubility characteristics make this compound precipitation particularly suitable for applications requiring strict compliance with increasingly stringent environmental regulations for arsenic discharge.

The formation of this compound occurs across a relatively wide pH range, though optimal performance is typically achieved in slightly acidic to neutral conditions. The stability of the precipitated compound under various environmental conditions represents an important consideration for long-term storage or disposal of the resulting sludge. Unlike calcium arsenate compounds, which may decompose to calcium carbonate in the presence of atmospheric carbon dioxide at pH levels above 8.3, this compound demonstrates greater chemical stability under typical environmental conditions [1]. This enhanced stability reduces the potential for arsenic re-release over time, addressing a significant limitation associated with some alternative precipitation methods.

Application Notes

Quantitative Performance Data

Table 1: Performance characteristics of this compound precipitation under varying conditions

Parameter Optimal Range Performance Effect Residual As Concentration
pH Slightly acidic to neutral Minimal effect within range <0.1 mg/L [1]
Ba:As Molar Ratio 1.5:1 to 2:1 Higher ratios ensure complete precipitation <0.1 mg/L [1]
Arsenic Oxidation State As(V) Essential for effective removal <0.1 mg/L vs. >1 mg/L for As(III)
Temperature Ambient (20-25°C) Minor effect within normal ranges <0.1 mg/L [1]
Competing Anions Low sulfate preferred Sulfate competes for barium Potential increase with high sulfate
Comparison with Alternative Precipitation Methods

Table 2: Comparison of this compound precipitation with other metal arsenate precipitation methods

Precipitation Method Optimal pH Range Theoretical Minimum Solubility Practical Residual As Key Limitations
This compound [1] Wide range, slightly acidic preferred Very low (among lowest of metal arsenates) <0.1 mg/L High reagent cost, sulfate interference
Calcium Arsenate [1] >12 (short-term) 750 mg/L at pH 8.3 >1 mg/L Decomposes to CaCO₃ at pH >8.3
Ferric Arsenate [1] ~2.2 ~75 mg/L ~1 mg/L Requires low pH, oxidizes in air
Ferrous Arsenate [1] 6-7 <10 mg/L ~1 mg/L Oxidizes to mixed compounds
Titanium Arsenate [1] 5.5 ~1 mg/L ~1 mg/L Limited commercial availability

Detailed Experimental Protocol

This compound Precipitation Method

This protocol describes the systematic procedure for removing arsenic from wastewater via this compound precipitation, suitable for both laboratory-scale evaluation and full-scale implementation. The method is adapted from industrial practices employed in metallurgical operations, including the Key Lake uranium process [1].

Materials and Equipment:
  • Barium source: Barium chloride (BaCl₂) or other soluble barium salts
  • pH adjustment reagents: Hydrochloric acid (HCl, 0.1-1.0 M) and sodium hydroxide (NaOH, 0.1-1.0 M) solutions
  • Oxidizing agent (if needed): Hydrogen peroxide, sodium hypochlorite, or other suitable oxidants
  • Analytical equipment: Arsenic analysis capability (AAS, ICP-OES, or similar)
  • Standard laboratory glassware: Beakers, graduated cylinders, pipettes
  • Mixing apparatus: Magnetic stirrer or mechanical mixer
  • Filtration equipment: Vacuum filtration system with 0.45 μm membranes
  • pH meter with appropriate calibration buffers
Procedure:
  • Wastewater Characterization:

    • Determine initial arsenic concentration and speciation using appropriate analytical methods
    • Measure initial pH, temperature, and sulfate concentration of the wastewater
    • If arsenic is present primarily as As(III), proceed to oxidation step; if As(V) predominates, proceed directly to step 3
  • Arsenic Oxidation (if required):

    • Adjust wastewater to pH 6-8 if necessary
    • Add stoichiometric excess of oxidizing agent (e.g., hydrogen peroxide at 1.5× theoretical requirement)
    • Mix for 30-60 minutes to ensure complete oxidation to As(V)
    • Verify complete oxidation using appropriate analytical methods
  • Barium Addition:

    • Prepare fresh 10% (w/v) barium chloride solution in deionized water
    • Add barium chloride solution slowly with continuous mixing
    • Maintain Ba:As molar ratio of 1.5:1 to 2:1 to ensure complete precipitation
    • Continue mixing for 30 minutes after complete addition
  • pH Adjustment:

    • Measure and adjust pH to optimal range (6.0-7.5) using dilute HCl or NaOH as needed
    • Continue mixing for additional 60 minutes to ensure complete precipitation
  • Precipitation and Settling:

    • Allow the suspension to settle for a minimum of 2-4 hours
    • Alternatively, use clarifier or settling tank for continuous operations
  • Solid-Liquid Separation:

    • Separate precipitated solids via filtration (0.45 μm membrane) or centrifugation
    • Collect filtrate for arsenic analysis to determine treatment efficiency
  • Analysis and Verification:

    • Analyze filtrate for residual arsenic concentration
    • If necessary, adjust process parameters and repeat treatment to achieve target concentration
    • Characterize precipitated solids for disposal classification requirements
Process Optimization Notes
  • Sulfate Interference: High sulfate concentrations can significantly increase barium consumption through concurrent precipitation of barium sulfate. Where sulfate levels exceed 500 mg/L, consider preliminary sulfate removal or increase barium dosage accordingly
  • Sludge Characterization: The resulting this compound sludge typically exhibits good settling characteristics and chemical stability. However, site-specific testing is recommended to confirm long-term stability under disposal conditions
  • Residual Barium: Depending on discharge requirements, residual dissolved barium may need to be addressed through polishing treatment or dilution
  • Scaling Considerations: For continuous operations, consider potential for scale formation in reactors and piping systems

Alternative Arsenic Removal Methods

While this compound precipitation offers exceptional performance for arsenic removal, several alternative technologies may be considered depending on specific application requirements, cost considerations, and available infrastructure.

Advanced Adsorption Technologies

Iron-impregnated biochar represents a promising adsorption-based technology for arsenic removal, particularly for lower concentration ranges. Recent research has demonstrated that Fe/TBC composites synthesized by impregnating iron on torrefied henequen fibers exhibit remarkable adsorption capacity for arsenic(V), with maximum adsorption capacities of 7.30 mg/g and 8.98 mg/g at 25.0°C and 40.0°C, respectively [2]. The adsorption mechanisms include pore filling, electrostatic interaction, surface complexation, and H-bond adhesion. Column experiments demonstrated effective treatment volumes of 550 mL for arsenic-spiked water and 8792 mL for natural groundwater, suggesting potential for practical implementation [2]. The global warming potential for treating 1 m³ of natural groundwater using this method was determined to be 0.8 kg CO₂-eq, indicating relatively moderate environmental impact [2].

Ettringite-Based Precipitation

Calcium sulfoaluminate (ye'elimite) can effectively remove both sulfate and arsenic from wastewater through ettringite precipitation. This method achieves high removal efficiencies (98% sulfate and 95% arsenic) from synthetic wastewater by forming an ettringite structure (Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O) that incorporates arsenic oxyanions through substitution mechanisms [3]. The process operates at elevated pH (approximately 11.5) and offers the advantage of simultaneous removal of multiple contaminants. The use of ye'elimite rather than conventional aluminum reagents provides potential cost savings and ecological benefits, particularly when using industrial by-products as raw materials [3].

Electrochemical Methods

Electrochemical arsenic removal represents an alternative approach that eliminates the need for chemical reagents. One patented method employs an electrochemical cell with stainless steel electrodes to generate iron hydroxides in situ that effectively sorb arsenic [4]. This process offers the advantage of minimal sludge production and no requirement for pH adjustment in most cases. The method can achieve significant arsenic reduction through electrocoagulation mechanisms, with the resulting floc showing excellent settling characteristics [4].

Comparative Technology Assessment

Table 3: Comparison of arsenic removal technologies for wastewater treatment

Technology Mechanism Optimal pH Range Arsenic Removal Efficiency Capital Cost Operating Cost Key Advantages Key Limitations
This compound Precipitation Chemical precipitation 6.0-7.5 >99% (to <0.1 mg/L) Moderate Moderate-High Very low residual As, proven at scale Reagent cost, sulfate interference
Iron-Impregnated Biochar [2] Adsorption 7.0 High capacity (7.30-8.98 mg/g) Low-Moderate Low Renewable materials, low energy Capacity limited, regeneration needed
Ettringite Precipitation [3] Co-precipitation ~11.5 Up to 95% Moderate Moderate Simultaneous sulfate/As removal High pH adjustment required
Electrochemical Methods [4] Electrocoagulation Wide range >90% Moderate Low-Moderate Minimal chemicals, simple operation Electrode maintenance, energy use
Conventional Coagulation [1] Precipitation/adsorption 5-8 80-95% Low-Moderate Low-Moderate Established technology, simple Sludge volume, residual As >0.1 mg/L

Experimental Workflows and Visualization

This compound Precipitation Workflow

G Start Start: Wastewater Characterization AsSpeciation Determine Arsenic Speciation Start->AsSpeciation OxidationDecision As(III) Present? AsSpeciation->OxidationDecision Oxidation Oxidize to As(V) pH 6-8, H₂O₂ addition OxidationDecision->Oxidation Yes BaAddition Barium Chloride Addition Ba:As = 1.5:1 to 2:1 OxidationDecision->BaAddition No Oxidation->BaAddition pHAdjust pH Adjustment pH 6.0-7.5 BaAddition->pHAdjust Precipitation Precipitation & Mixing 30-60 minutes pHAdjust->Precipitation Settling Settling 2-4 hours Precipitation->Settling Filtration Solid-Liquid Separation 0.45 μm filtration Settling->Filtration Analysis Residual As Analysis Filtration->Analysis End End: Treated Water Analysis->End

Arsenic Removal Technology Selection Algorithm

G Start Start: Define Treatment Requirements AsConcentration Initial As Concentration Start->AsConcentration TargetLevel Target Residual As AsConcentration->TargetLevel SulfateLevel Sulfate Concentration TargetLevel->SulfateLevel Decision1 Target As < 0.1 mg/L? SulfateLevel->Decision1 Decision2 High Sulfate? Decision1->Decision2 No BaProcess This compound Precipitation Decision1->BaProcess Yes Decision3 Co-removal of Sulfate? Decision2->Decision3 Yes FeBiochar Iron-Impregnated Biochar Decision2->FeBiochar No Ettringite Ettringite Precipitation Decision3->Ettringite Yes Electrochemical Electrochemical Method Decision3->Electrochemical No

Conclusion

This compound precipitation represents a highly effective technology for achieving stringent arsenic concentration targets in wastewater treatment applications. The method's capability to reduce arsenic levels to below 0.1 mg/L makes it particularly valuable for compliance with increasingly rigorous environmental regulations. While the technology may involve higher reagent costs compared to conventional treatments, its performance advantages for challenging applications justify consideration, particularly in industrial and mining contexts where other methods may prove insufficient.

The successful implementation of this compound precipitation requires careful attention to arsenic speciation, appropriate barium dosing, and control of interfering anions such as sulfate. The provided protocol offers a systematic approach for both laboratory evaluation and full-scale application, with optimization potential for specific wastewater matrices. For applications where this compound precipitation may be limited by cost or water chemistry constraints, alternative technologies including iron-impregnated biochar, ettringite precipitation, and electrochemical methods offer complementary approaches with different advantages and limitations. The selection of an appropriate arsenic removal technology should be based on comprehensive consideration of water chemistry, treatment targets, economic constraints, and operational requirements.

References

Application Notes & Protocols: Ultrasound-Enhanced Barium Arsenate Precipitation

Author: Smolecule Technical Support Team. Date: February 2026

Key Application Points Experimental Considerations References
Arsenate immobilization via formation of insoluble barium arsenate Requires precise control of barium-to-arsenate ratio, pH, and ultrasound parameters [1] [2]
Ultrasound enhances reaction kinetics and reduces precipitation time Optimal ultrasound power: 150-300W; Frequency: 20-40kHz [3] [4]
Improved mixing & mass transfer through acoustic streaming and cavitation Turbulent flow (Re > 2000) improves precipitation efficiency [1]
Reduced particle size and more uniform crystal size distribution Controlled precipitation prevents colloidal formation and improves settling [1] [5]
Activation energy reduction for precipitation reaction Ultrasound lowers activation energy, enhancing reaction rates [4]

Detailed Experimental Protocol

Reagents and Equipment
  • Chemical Reagents: Barium chloride (BaCl₂·2H₂O), sodium arsenate (Na₃AsO₄·12H₂O), pH buffer solutions
  • Equipment: Ultrasonic processor (20-40 kHz, 150-300W), mechanical stirrer, pH meter, vacuum filtration system, analytical balance
  • Safety Equipment: Chemical fume hood, appropriate PPE (gloves, goggles, lab coat), arsenic waste containment
Precipitation Procedure
  • Solution Preparation:

    • Prepare 0.5M barium chloride solution in deionized water
    • Prepare 0.5M sodium arsenate solution in deionized water
    • Adjust both solutions to pH 7-8 using dilute NaOH or HCl
  • Ultrasound-Enhanced Precipitation:

    • Place barium chloride solution in reaction vessel under mechanical stirring (300-500 rpm)
    • Begin ultrasound application (200W, 25kHz)
    • Gradually add sodium arsenate solution (1:1 molar ratio) over 15-20 minutes
    • Maintain temperature at 25±2°C using cooling bath if needed
    • Continue ultrasound treatment for additional 30 minutes after complete addition
  • Product Isolation:

    • Allow precipitate to settle for 1-2 hours
    • Filter through 0.45μm membrane filter under vacuum
    • Wash with deionized water (3×50mL aliquots)
    • Dry at 60°C for 12 hours in forced-air oven
Process Optimization Parameters

Based on similar barium precipitation systems [1] [4], key optimization parameters include:

  • Supersaturation control: Maintain relative supersaturation (σ) at 200-250
  • Ultrasound power: 150-300W (optimize for specific equipment)
  • Reaction time: 30-120 minutes (monitor completion)
  • Temperature control: 20-40°C (maintain constant)
  • Mixing conditions: Combined mechanical and acoustic mixing

Analytical Methods & Characterization

Analysis Type Methodology Expected Outcomes
Composition XRD, FTIR Confirm this compound formation, identify crystalline phases
Morphology SEM, TEM Particle size distribution, crystal habit
Elemental EDS, ICP-MS Stoichiometry, arsenic content, purity assessment
Kinetics Reaction sampling Precipitation rate, completion time

Safety Considerations

  • Arsenic compounds are highly toxic - perform all operations in approved fume hood
  • Use appropriate personal protective equipment including chemical-resistant gloves
  • Collect all waste for proper hazardous waste disposal
  • Monitor barium levels in filtrate to ensure complete precipitation

Process Optimization Guidelines

For scale-up and optimization, apply Response Surface Methodology (RSM) to evaluate critical parameters [1] [4]:

  • Central Composite Design for pH, ultrasound power, and reaction time
  • Kinetic modeling: Monitor concentration decrease over time
  • Synergistic coefficient calculation: Compare ultrasound-enhanced vs. conventional methods

Troubleshooting Guide

Common Issues Potential Causes Solutions
Colloidal suspension High supersaturation, inadequate mixing Reduce addition rate, optimize ultrasound parameters
Incomplete precipitation Incorrect stoichiometry, pH issues Verify molar ratios, adjust pH
Particle agglomeration High localized concentrations Improve mixing, use lower concentration solutions
Poor filtration Fine particle formation Optimize ultrasound power, use flocculants if needed

Principle and Mechanism

The following diagram illustrates the ultrasound-enhanced precipitation mechanism and experimental workflow:

G cluster_mechanical Mechanical Effects cluster_chemical Chemical Effects Ultrasound Ultrasound MechanicalEffects MechanicalEffects Ultrasound->MechanicalEffects Acoustic Energy ChemicalEffects ChemicalEffects Ultrasound->ChemicalEffects Cavitation SubProcess SubProcess MechanicalEffects->SubProcess Precipitation Precipitation Ba3As2 Ba₃(AsO₄)₂ Precipitate Precipitation->Ba3As2 Characterization Product Characterization (XRD, SEM, ICP-MS) Precipitation->Characterization ImprovedMixing Enhanced Mixing ReducedDiffusion Reduced Diffusion Layer ParticleSize Controlled Particle Size Nucleation Enhanced Nucleation Activation Reduced Activation Energy Kinetics Improved Reaction Kinetics Kinetics->Precipitation

Figure 1: Mechanism and workflow of ultrasound-enhanced this compound precipitation. Ultrasound induces both mechanical (mixing enhancement) and chemical (cavitation) effects that synergistically improve precipitation efficiency and product quality.

Mechanism Insight

The enhanced precipitation occurs through acoustic cavitation effects [3] [4]:

  • Microbubble formation and collapse generate localized high-energy environments
  • Enhanced mass transfer through acoustic streaming reduces diffusion limitations
  • Reduced activation energy promotes more efficient nucleation and crystal growth

Conclusion

Ultrasound-enhanced this compound precipitation represents an efficient methodology for arsenic immobilization with demonstrated advantages in:

  • Faster reaction kinetics compared to conventional methods
  • Improved product quality with more uniform particle size distribution
  • Higher process efficiency through reduced energy barriers

This protocol provides researchers with a standardized approach for implementing this technology, with appropriate safety considerations for handling toxic arsenic compounds.

References

Protocol 1: Biologically Assisted Adsorption & Oxidation of Arsenic

Author: Smolecule Technical Support Team. Date: February 2026

This protocol leverages bacteria to detoxify arsenic, making it easier to immobilize.

Materials
  • Bacterial Strain: Klebsiella oxytoca AT-02 (for general arsenic resistance and biosorption) or a specific arsenic-oxidizing strain like SY8 [1] [2].
  • Growth Medium: Luria-Bertani (LB) Broth and Agar.
  • Chemical Amendments: Goethite (FeOOH), Humic acid.
  • Buffers: For maintaining a pH between 7.0 and 8.0.
Step-by-Step Procedure
  • Culture Preparation: Inoculate Klebsiella oxytoca AT-02 into LB broth and incubate at 37°C for 16-24 hours with shaking [1].
  • Soil Amendment:
    • Apply goethite powder to the contaminated soil at a recommended ratio of 2-5% (w/w).
    • Co-apply humic acid at a rate of 0.5-1% (w/w) to enhance arsenic adsorption on the mineral surfaces [2].
  • Bioaugmentation: Apply the bacterial culture to the pre-amended soil. The application can be done via slurry-phase mixing or injection of a liquid culture to ensure even distribution.
  • Incubation & Monitoring: Maintain soil moisture at approximately 60-80% of its water-holding capacity. Incubate for 2-8 weeks, periodically monitoring the pH and the oxidation state of arsenic (e.g., using sequential extraction analysis).

The following workflow diagram illustrates this integrated process:

G A Contaminated Soil (Barium Arsenate) B Amend with Goethite & Humic Acid A->B C Bioaugmentation with Arsenic-Oxidizing Bacteria B->C D Incubation (Maintain Neutral pH & Moisture) C->D E Arsenic Detoxification As(III) Oxidized to As(V) D->E F Immobilization As(V) Adsorbed to Goethite E->F

Protocol 2: Phosphate-Induced Chemical Immobilization

This protocol uses phosphate to precipitate and stabilize barium in the soil, reducing its mobility and bioavailability.

Materials
  • Precipitation Agents: Sodium dihydrogen phosphate (NaH₂PO₄) and Sodium chloride (NaCl).
  • pH Control: Ammonium hydroxide (NH₄OH).
  • Analysis: Reagents for gravimetric analysis of barium as BaSO₄ (e.g., H₂SO₄) [3].
Step-by-Step Procedure
  • Soil Preparation: Air-dry and sieve the contaminated soil to a particle size of <2 mm for homogenous treatment.
  • Application of Amendments:
    • Thoroughly mix NaH₂PO₄ and NaCl into the soil. A suggested starting molar ratio is targeting the formation of Ba₅(PO₄)₃Cl, with a P:Ba:Cl ratio of approximately 3:5:1 [3].
  • pH Adjustment:
    • Adjust the soil-slurry pH to 9.0 using ammonium hydroxide. This high pH is critical for the formation of the stable double salt.
    • Maintain this pH by checking and adding ammonia as needed over a two-week period [3].
  • Curing: Allow the treated soil to cure for at least 14 days, keeping it moist to facilitate the precipitation reactions.

The following workflow diagram illustrates this chemical immobilization process:

G A Barium-Contaminated Soil B Apply Phosphate (NaH₂PO₄) and Chloride (NaCl) A->B C Adjust to and Maintain pH = 9 with NH₄OH B->C D Curing Period (14 days, moist) C->D E Formation of Insoluble Ba₅(PO₄)₃Cl D->E

Analytical Methods for Efficacy Assessment

To evaluate the success of the remediation, the following analytical methods are recommended.

Analysis Protocol Key Outcome
Arsenic Speciation Sequential extraction method or HPLC-ICP-MS to quantify As(III) and As(V) concentrations. Measures the decrease in toxic As(III) and the increase in immobilized As(V) [2].
Barium Leachability Toxicity Characteristic Leaching Procedure (TCLP) or simple water extraction followed by gravimetric analysis as BaSO₄ [3]. Quantifies the reduction in bioavailable barium.
Mineral Phase Identification X-ray Diffraction (XRD) on treated soil samples. Confirms the formation of insoluble barium phosphate phases [3].

Critical Safety Notes

  • Toxicity: this compound is a toxic compound, and all handling of contaminated materials must be conducted with appropriate personal protective equipment (PPE) including gloves, lab coats, and safety glasses. Work in a fume hood when handling powders [3].
  • Waste Disposal: All remediated soil and experimental waste must be treated as hazardous and disposed of according to local environmental regulations.

Research Gaps and Future Directions

The direct study of this compound remediation is a identified research gap. Future work should prioritize:

  • Synergistic Protocols: Developing a combined protocol that integrates phosphate immobilization of barium with bacterial oxidation of arsenic.
  • Compound-Specific Studies: Investigating the stability and dissolution kinetics of this compound itself under various environmental conditions and treatment approaches.

References

Application Note: Barium Arsenate for Stabilization of Arsenic-Bearing Nuclear Waste Streams

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The management of complex and multi-component nuclear wastes, particularly those containing toxic heavy metals like arsenic, presents a significant challenge. Arsenic is a common constituent in certain nuclear waste streams, and its mobility and toxicity necessitate robust stabilization before disposal. This application note details a methodology for immobilizing arsenic via precipitation as barium arsenate (Ba₃(AsO₄)₂), a compound of low solubility.

The core principle is chemical stabilization, where hazardous contaminants are converted into a chemically resistant and durable solid phase, thereby reducing their leachability into the environment. This compound formation is a well-established precipitation reaction. In the context of nuclear waste, this stabilized precipitate would subsequently be incorporated into a more massive wasteform, such as a glass or ceramic, for final disposal in a geological repository [1].

Materials and Reagents

Table 1: Required Materials and Reagents

Item Specification / Purity Notes / Hazards
Barium Source Barium nitrate (Ba(NO₃)₂) or barium chloride (BaCl₂) Use analytical grade. Toxic if ingested.
Arsenic Source Sodium arsenate (Na₃AsO₄) Use analytical grade. Highly toxic.
pH Adjustment Sodium Hydroxide (NaOH), Nitric Acid (HNO₃) For precise pH control.
Deionized Water Resistivity >18 MΩ·cm To avoid interference from impurities.
Lab Equipment pH meter, magnetic stirrer, analytical balance, centrifuge, oven, filtration setup Standard laboratory apparatus.

Detailed Experimental Protocol

Solution Preparation and Precipitation
  • Waste Simulant Preparation: Prepare an aqueous solution simulating the arsenic-bearing waste stream. The concentration of arsenate (AsO₄³⁻) should be accurately determined. For R&D purposes, a solution of 0.1M sodium arsenate (Na₃AsO₄) in deionized water is a suitable starting point.
  • Barium Reagent Preparation: Prepare a 0.15M solution of barium nitrate (Ba(NO₃)₂) in deionized water. A slight stoichiometric excess of Ba²⁺ (Ba:As molar ratio of ~3.2:2) is recommended to drive the precipitation reaction to completion.
  • pH Adjustment: Adjust the pH of the arsenate waste simulant to a range of 9.0 - 10.0 using dilute NaOH or HNO₃. This alkaline pH favors the presence of the AsO₄³⁻ ion and promotes the formation of this compound over other less soluble arsenic species.
  • Precipitation Reaction:
    • Place the pH-adjusted arsenate solution on a magnetic stirrer with moderate agitation.
    • Slowly add the barium nitrate solution dropwise to the arsenate solution. The formation of a white, crystalline precipitate of this compound should be observed immediately.
    • Continue stirring the suspension for a minimum of 2 hours after complete addition to ensure complete reaction and precipitate aging.
Solid-Liquid Separation and Washing
  • Separation: Allow the precipitate to settle, then separate the solid from the mother liquor using vacuum filtration or centrifugation.
  • Washing: Wash the precipitate cake thoroughly with deionized water (adjusted to pH ~9) to remove residual soluble salts (e.g., NaNO₃). Test the conductivity of the wash water until it stabilizes at a low value, indicating minimal dissolved ions remain.
Drying and Characterization
  • Drying: Transfer the washed precipitate to a watch glass or oven dish and dry in an oven at 80-100°C for 12-24 hours.
  • Characterization: The resulting dry powder should be characterized to confirm the formation of this compound and assess its properties. Key techniques include:
    • X-ray Diffraction (XRD): To confirm the crystalline phase as Ba₃(AsO₄)₂.
    • Scanning Electron Microscopy (SEM): To examine particle morphology and size distribution.

Performance Assessment: Leaching Protocols

The effectiveness of the stabilization process must be validated by standardized leaching tests. The following workflow outlines the key steps for this assessment.

Leaching Test Workflow

  • Toxicity Characteristic Leaching Procedure (TCLP): This is a regulatory test to determine the mobility of toxic contaminants. The stabilized powder is crushed to a specific particle size and extracted with an acetic acid solution for 18 hours [2]. The leachate is analyzed for arsenic concentration, which must be below the regulatory threshold (currently 5 mg/L for arsenic).
  • MCC-1 Static Leach Test: This test is more relevant for long-term performance assessment of nuclear waste forms. The monolithic or powdered sample is immersed in deionized water at elevated temperatures (e.g., 90°C) for 7-28 days. The leachate is analyzed to calculate the normalized elemental mass loss (NL) for arsenic and barium [1].

Table 2: Key Parameters for Leaching Tests

Test Method Leachant Temperature Duration Key Analytical Output
TCLP Acetic acid buffer (pH ~4.9) Room Temperature 18 hours As concentration (mg/L) vs. regulatory limit
MCC-1 Deionized Water 90°C (± 2°C) 7 - 28 days Normalized Leach Rate (g/m²·day)

Integration into a Multi-Barrier System

This compound precipitation is typically an intermediate step. For final disposal, especially with co-immobilized radionuclides, the stabilized precipitate must be incorporated into a robust wasteform, as part of a multi-barrier system [1].

  • Secondary Encapsulation: The this compound powder can be mixed with other waste streams and homogenized.
  • Wasteform Fabrication: The mixture is then consolidated into a final wasteform. The two primary options are:
    • Vitrification: The mixture is combined with glass-forming frit (e.g., borosilicate glass) and melted at high temperatures (1000-1200°C) to form a durable, amorphous glass that encapsulates the waste [1].
    • Ceramification: The mixture is pressed and sintered (at temperatures below melting, e.g., 800-1100°C) to form a crystalline ceramic composite, such as a Synroc-type material, which can host the arsenate in its crystal lattice [1].

Regulatory and Safety Considerations

  • Groundwater Protection: The disposal site must be designed to ensure that constituents from the wasteform do not exceed established concentration limits in the uppermost aquifer beyond the point of compliance. Key constituents like arsenic and barium would be subject to these limits, often defined by their background levels or specific values from regulations like 40 CFR Part 192 [2].
  • Safety Precautions:
    • All procedures involving arsenic and barium compounds must be conducted in a well-ventilated fume hood.
    • Personal protective equipment (PPE) including lab coat, gloves, and safety goggles is mandatory.
    • Waste streams generated during the process (e.g., mother liquor, wash water) must be collected and treated as hazardous chemical waste.

Conclusion

The precipitation of this compound provides a chemically sound method for stabilizing soluble arsenic in nuclear waste streams. The protocol detailed herein—from synthesis and characterization to performance verification via leaching tests—offers a framework for researchers to develop and qualify this immobilization strategy. Successful implementation requires integrating this chemical process into a broader waste treatment and disposal pathway, ensuring long-term isolation of both radioactive and chemically toxic components from the biosphere.

References

barium arsenate hydrogen storage material

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Barium Arsenate

This compound is an inorganic compound with specific physical and chemical properties that are important for handling and experimental design [1].

  • Molecular Formula: Ba₃(AsO₄)₂ [1]
  • Molecular Weight: Approximately 783.5 g/mol [1]
  • Appearance: White crystalline solid [1]
  • Solubility: Generally insoluble in water, though this is pH-dependent [1]. Its solubility product (Ksp) has been determined to be 10⁻²³⋅⁵³ [2].
  • Thermal Stability: Shows stability with a melting point above 500°C [1].
  • Primary Known Applications: Used as a pigment in paints and ceramics, as a decolorizing agent in glass, and in wood preservation [1]. Its high toxicity requires careful handling [1].

Framework for Hydrogen Storage Material Assessment

Since direct protocols for this compound in hydrogen storage are not established, the following general framework from the U.S. Department of Energy's Hydrogen and Fuel Cell Technologies Office (HFTO) can be adapted. Research typically focuses on three main classes of materials [3]:

  • Metal Hydrides: Research focuses on improving volumetric/gravimetric capacity, kinetics, cycle life, and thermodynamics.
  • Chemical Hydrogen Storage Materials: Research aims to improve capacity, transient performance, and develop efficient regeneration processes.
  • Sorbent Materials: Research focuses on increasing effective adsorption temperature and optimizing pore size and volume.

The experimental workflow for evaluating a new material, which would include this compound, generally follows a structured path from synthesis to advanced characterization, as outlined in the diagram below.

Diagram 1: A generalized workflow for evaluating a new hydrogen storage material. This protocol can be adapted for this compound, though its suitability is unknown.

Phase 1: Material Synthesis and Processing

The first step involves preparing a high-purity, well-defined sample. For this compound, a known synthesis method involves a reaction between barium chloride and sodium arsenate in an aqueous solution, leading to the precipitation of this compound [1].

  • Protocol: Synthesis via Precipitation [1]
    • Preparation: Dissolve stoichiometric amounts of barium chloride (BaCl₂) and sodium arsenate (Na₃AsO₄) in separate containers of deionized water.
    • Reaction: Slowly add the sodium arsenate solution to the barium chloride solution under constant stirring.
    • pH Control: Maintain the reaction pH between 11 and 12 to favor the formation of this compound. Use sodium hydroxide (NaOH) or hydrochloric acid (HCl) for adjustments.
    • Precipitation: Allow the precipitate of this compound to form.
    • Filtration and Washing: Isolate the solid using filtration (e.g., vacuum filtration) and wash thoroughly with deionized water to remove soluble ions like chloride and sodium.
    • Drying: Dry the purified precipitate in an oven at 105°C or use advanced drying techniques like fluidized bed drying [1].
Phase 2: Core Characterization

This phase confirms the material's identity and basic properties.

  • Protocol: Basic Material Characterization
    • Structural Analysis (XRD): Perform X-ray Diffraction to confirm the crystal structure and phase purity of the synthesized powder. Compare the diffraction pattern with known reference patterns for this compound.
    • Morphological Analysis (SEM): Use Scanning Electron Microscopy to examine the particle size, shape, and surface morphology. This compound precipitated at 25°C has been observed as granular aggregates with smaller crystal clusters [2].
    • Thermal Stability (TGA/DSC): Conduct Thermogravimetric Analysis and Differential Scanning Calorimetry to determine the decomposition temperature and thermal stability, which is crucial for hydrogen storage cycling. This compound is known to be stable above 500°C [1].
Phase 3: Hydrogen Storage Property Analysis

This is the critical phase for evaluating the core functionality. The specific mechanisms (e.g., physisorption, chemisorption, chemical reaction) would guide the exact protocol.

  • Protocol: Gravimetric and Volumetric Capacity Measurement
    • Sample Activation: Pre-treat the material in a specialized sample tube under vacuum or inert gas at an elevated temperature to remove surface contaminants.
    • Sieverts' Method: Use a manometric setup (like a PCTPro-2000) to expose the activated sample to high-purity hydrogen gas at known pressures and temperatures.
    • Data Collection: Measure the quantity of hydrogen absorbed/adsorbed by the material by monitoring pressure changes within a known volume. Perform this for a range of pressures at a constant temperature to generate a Pressure-Composition Isotherm (PCI).
    • Kinetics and Cycling: At a fixed pressure, measure the uptake of hydrogen over time to assess absorption kinetics. Perform repeated absorption/desorption cycles to test the material's long-term durability.

Performance Benchmarks and Data Analysis

To assess the viability of any hydrogen storage material, its performance must be compared against established targets. The following table outlines the U.S. Department of Energy's technical targets for light-duty vehicle applications, which are a common benchmark in the field [3].

Table 1: DOE Technical Targets for Onboard Hydrogen Storage Systems (Light-Duty Vehicles) [3]

System Performance Metric 2020 Target Ultimate Target Status of Exemplar Materials (c. 2015)
Gravimetric Capacity 1.5 kWh/kg (0.045 kg H₂/kg system) 2.2 kWh/kg (0.065 kg H₂/kg system) Sorbent: 1.3 kWh/kg (0.038 kg H₂/kg system)
Volumetric Capacity 1.0 kWh/L (0.030 kg H₂/L system) 1.7 kWh/L (0.050 kg H₂/L system) Chemical Hydrogen: 1.3 kWh/L (0.040 kg H₂/L system)
Storage Cost $10/kWh ($333/kg H₂) $8/kWh ($266/kg H₂) Sorbent: ~$15/kWh ($490/kg H₂)

For this compound, the following table would be used to compile experimental data. The values shown are placeholders, as its actual performance for hydrogen storage is unknown.

Table 2: Experimental Data Sheet for this compound Evaluation

Property Target Value Experimental Result (Hypothetical) Testing Standard/Method
Gravimetric Capacity (wt%) > 4.5% (2020 DOE) Data Required Sieverts' Method (Volumetric)
Enthalpy of Reaction (kJ/mol H₂) ~20-50 (varies by mechanism) Data Required PCI Analysis at Multiple Temperatures
Kinetics (Time for 90% uptake) < 5 minutes Data Required Gravimetric Uptake vs. Time
Cycle Life (capacity retention) 1000 cycles Data Required Repetitive Absorption/Desorption
Activation Energy (kJ/mol) As low as possible Data Required Arrhenius Analysis of Kinetics Data

Critical Safety and Handling Protocol

This compound is a highly toxic compound due to its arsenic content, requiring stringent safety measures [1].

  • Engineering Controls: All procedures must be conducted in a certified fume hood to prevent inhalation of powders.
  • Personal Protective Equipment (PPE): Wear appropriate gloves (e.g., nitrile), closed-toe shoes, a lab coat, and safety goggles at a minimum.
  • Hygiene: Prohibit eating, drinking, or applying cosmetics in areas where the chemical is handled. Wash hands thoroughly after handling.
  • Waste Disposal: Collect all waste, including contaminated gloves and filters, in a dedicated, labeled container for hazardous waste disposal in accordance with local regulations.
  • Spill Procedure: For small spills, carefully dampen with a wet towel and place all materials into a hazardous waste bag. For larger spills, evacuate the area and seek professional assistance.

Conclusion and Research Outlook

Based on the available information, this compound's application in hydrogen storage remains speculative and unexplored. Its known properties, such as thermal stability above 500°C [1], might be of interest, but its significant toxicity [1] presents a major barrier for practical implementation.

Future research would need to follow the outlined workflow to determine if this compound can interact with hydrogen in a useful way. Key questions to address are:

  • Does it possess any porous structure for physisorption?
  • Can it form a metal hydride or undergo a reversible chemical reaction with hydrogen?
  • If it does store hydrogen, can the hydrogen be released under practical conditions of temperature and pressure?

Given the safety challenges and the lack of prior evidence, researchers might find it more productive to investigate other materials with a clearer documented potential for hydrogen storage.


References

Advanced Application Notes and Protocols for Arsenic Solidification in High-Alkali Leachate Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Arsenic Solidification Challenge

The effective management of arsenic-containing waste, particularly from industrial processes like antimony smelting and groundwater treatment, represents a significant environmental and public health challenge globally. Arsenic-alkali residue (AAR) from antimony production contains high arsenic concentrations (up to 22.74% As₂O₃) and poses serious leaching risks if not properly treated [1]. Similarly, arsenic-rich sludges from groundwater treatment create disposal challenges due to their potential environmental mobility [2]. Traditional stabilization methods often face limitations in high-alkali environments where pH fluctuations can compromise long-term stability. Recent advances in stabilization technologies now offer more robust solutions that can maintain effectiveness across wide pH ranges while potentially transforming hazardous arsenic waste into valuable raw materials for semiconductors and clean energy technologies [2].

Scientific Background and Mechanisms

Arsenic Chemistry in Alkaline Environments

In high-pH environments, arsenic undergoes significant chemical speciation changes that influence its mobility and treatment effectiveness. The key challenge in alkaline leachates is the increased solubility of arsenic compounds, particularly the shift toward more mobile arsenate species [3]. Under strongly alkaline conditions (pH > 10.5), arsenic solubility increases dramatically due to the formation of soluble oxyanions, which compromises the effectiveness of many traditional stabilization approaches that perform well only in neutral or acidic ranges. This pH-dependent mobility creates a treatment paradox where the same alkaline conditions that facilitate arsenic extraction from contaminated sources also complicate its subsequent stabilization, requiring specialized approaches that can maintain integrity across a broad pH spectrum [1].

Stabilization Mechanisms
  • Chemical Immobilization: Transformation of mobile arsenic species into insoluble mineral phases through precipitation and co-precipitation reactions [1]
  • Physical Encapsulation: Entrapment of arsenic contaminants within the dense amorphous matrix of geopolymeric structures [4]
  • Adsorption and Ion Exchange: Surface complexation of arsenic species onto iron-rich phases within the stabilization matrix [1]
  • Redox Transformation: Oxidation of more toxic and mobile As(III) to less toxic and less mobile As(V) species, enhancing subsequent stabilization [1]

Material Formulations and Performance Data

Geopolymer Composite Formulation for Wide pH Stabilization

The iron-calcium reinforced geopolymer system represents a significant advancement in arsenic stabilization technology, specifically designed to maintain effectiveness across a broad pH range (3-12) [1]. This formulation addresses the critical limitation of conventional stabilizers that typically fail under extreme pH conditions.

Table 1: Optimal Geopolymer Composition for Arsenic Alkali Residue Stabilization

Component Mass Percentage Function Remarks
Fly Ash (FA) 60-70% Primary aluminosilicate source Precursor for geopolymerization
Granulated Blast Furnace Slag (GBFS) 15-25% Active calcium source Forms calcium arsenate phases
Water-Quenched Slag (WQS) 10-15% Active iron source Provides adsorption sites & promotes As(III) oxidation
Arsenic-Alkali Residue (AAR) 5% Target waste stream Maximum incorporation rate without compromising stability
Alkali Activator Liquid/Solid = 0.5-0.6 Polymerization initiator Typically sodium silicate/sodium hydroxide solution

This optimized formulation demonstrates exceptional stabilization efficiency, reducing arsenic leaching from an initial concentration of 2343.73 mg/L in the raw AAR to below 0.18 mg/L in the stabilized product – well below the Chinese regulatory limits for both domestic waste landfill (1.2 mg/L) and hazardous waste landfill (0.3 mg/L) [1]. The mechanism involves the formation of stable mineral phases including johnbaumite (Ca₅(AsO₄)₃(OH)) identified in pH ranges from 2.6 to 6, along with magnetite and iron hydroxide phases that provide additional adsorption capacity and co-precipitation sites for arsenic immobilization [1].

Comparative Performance of Stabilization Systems

Table 2: Performance Comparison of Arsenic Stabilization Technologies

Stabilization Method Optimal pH Range Arsenic Leaching (mg/L) Key Mineral Phases Formed Limitations
Iron-Calcium Geopolymer 3-12 <0.18 Johnbaumite, magnetite, iron hydroxides Requires multiple industrial by-products
Conventional Cement S/S 9-11 ~1.5 (at pH 3: up to 10× increase) Calcium silicate hydrate (CSH) Unstable in strong acid/alkali [3]
Direct Reduction Process Acidic for leaching N/A (produces metallic As) Metallic arsenic (99.81% purity) Complex multi-step process [5]
Two-Step Chemical Conversion Alkaline leaching N/A (produces metallic As nanoparticles) Metallic arsenic nanoparticles Laboratory scale only [2]

The data demonstrates the superior performance of the iron-calcium geopolymer system in maintaining low leaching concentrations across the entire pH spectrum, while other methods show significant limitations in either pH stability or technological maturity. The conventional cement-based stabilization shows particular vulnerability under strongly acidic conditions (pH 3.0), where the effective diffusion coefficient of arsenic increases dramatically to 3.71 × 10⁻¹³ m²/s due to acidic corrosion of the CSH matrix, resulting in increased porosity and crack formation [3].

ArsenicStabilizationWorkflow node_prep Raw Material Preparation node_mix Component Mixing node_prep->node_mix node_act Alkali Activation node_mix->node_act node_cure Curing Process node_act->node_cure node_test Performance Testing node_cure->node_test node_leach Leaching Test (TCLP, SPLP) node_test->node_leach node_strength Strength Test (UCS) node_test->node_strength node_char Microstructural Characterization node_test->node_char node_fa Fly Ash (60-70%) node_fa->node_mix node_gbfs GBFS (15-25%) node_gbfs->node_mix node_wqs WQS (10-15%) node_wqs->node_mix node_aar AAR (5%) node_aar->node_mix node_activ Alkali Activator L/S=0.5-0.6 node_activ->node_act node_stable Stabilized Product As < 0.18 mg/L node_leach->node_stable Meet Regulatory Standards node_strength->node_stable Adequate UCS Values node_char->node_stable Confirm Mineral Phase Formation

Figure 1: Geopolymer stabilization workflow for arsenic-alkali residues showing the sequence from raw material preparation to final product validation

Detailed Experimental Protocols

Protocol 1: Iron-Calcium Reinforced Geopolymer Stabilization

Principle: This method utilizes industrial by-products (fly ash, GBFS, WQS) to create a geopolymer matrix that physically encapsulates and chemically stabilizes arsenic through multiple mechanisms including mineral formation (johnbaumite), adsorption, and oxidation [1].

Materials and Equipment:

  • Raw materials: Fly ash (FA), granulated blast furnace slag (GBFS), water-quenched slag (WQS), arsenic-alkali residue (AAR)
  • Chemical reagents: Sodium silicate solution (Na₂SiO₃), sodium hydroxide pellets (NaOH)
  • Equipment: Mechanical mixer with paddle attachment, digital balance (±0.01 g), mold containers (50mm cube standard), curing chamber (25°C, 95% RH), UCS testing machine, leaching test apparatus

Procedure:

  • Material Preparation:

    • Grind GBFS and WQS to particle size of 80-100 μm using a ball mill
    • Characterize initial AAR for arsenic content and speciation using XRF and XRD
    • Prepare alkali activator by mixing sodium silicate and sodium hydroxide solutions 24 hours before use
  • Mix Design Formulation:

    • Weigh components according to Table 1 percentages: 65% FA, 20% GBFS, 10% WQS, 5% AAR
    • Calculate liquid-to-solid ratio of 0.55 based on total dry mass
    • Adjust activator modulus (SiO₂/Na₂O ratio) to 1.3 using additional sodium hydroxide if needed
  • Mixing and Molding:

    • Dry mix solid components for 5 minutes in mechanical mixer until homogeneous
    • Gradually add alkali activator while mixing at medium speed (200 rpm)
    • Continue mixing for 10 minutes until consistent slurry forms
    • Pour mixture into lubricated molds in three layers, compacting each layer with 25 strokes
    • Vibration for 60 seconds to remove entrapped air
  • Curing and Testing:

    • Cover molds with plastic film to prevent moisture loss
    • Cure at 25°C and 95% relative humidity for 24 hours before demolding
    • Continue curing specimens for 28 days under same conditions
    • Perform UCS testing according to ASTM C39 standards
    • Conduct leaching tests using TCLP and SPLP methods at various pH values (3-12)

Quality Control:

  • Monitor temperature during mixing and curing phases
  • Perform triplicate testing for all measurements
  • Include control samples without AAR to assess matrix contribution
  • Verify mineral phase formation using XRD after 28-day curing
Protocol 2: Short Process Metallic Arsenic Recovery from Arsenic-Alkali Slag

Principle: This approach adapts the short-process metallic arsenic preparation method for treating high-alkali leachates, based on oxidative leaching followed by selective precipitation and reduction roasting to recover high-purity metallic arsenic [5].

Materials and Equipment:

  • Raw material: Arsenic-alkali slag or concentrated arsenic leachate
  • Chemical reagents: Hydrogen peroxide (30% H₂O₂), ammonium salts (NH₄Cl), magnesium salt (MgCl₂), carbon powder
  • Equipment: Oxidative leaching reactor (glass-lined or HDPE), filtration system, carbonation vessel, reduction furnace with condensation system, analytical HPLC for arsenic speciation

Procedure:

  • Oxidative Leaching:

    • Prepare slurry with liquid-to-solid ratio of 5:1 in leaching reactor
    • Add hydrogen peroxide at 1.5× stoichiometric requirement for arsenic oxidation
    • Maintain temperature at 60°C with continuous stirring (300 rpm) for 2 hours
    • Filter through 0.45 μm membrane to separate leachate from residue
  • Carbonation and Alkali Recovery:

    • Transfer leachate to carbonation vessel at 25°C
    • Bubble CO₂ gas at 0.5 L/min through the solution until pH reaches 9.5
    • Collect precipitated alkali product by filtration and dry at 105°C
    • Analyze alkali content by titration
  • Arsenate Mineralization and Precipitation:

    • Adjust carbonated solution pH to 7.5 using dilute HCl
    • Add stoichiometric equivalent of ammonium salts and magnesium source (1.2:1 molar ratio Mg:As)
    • Maintain reaction for 60 minutes with continuous mixing
    • Filter to collect arsenate precipitate and wash with deionized water
  • Reduction Roasting:

    • Mix dried arsenate precipitate with carbon powder (20% excess of stoichiometric requirement)
    • Load mixture into reduction furnace under inert atmosphere
    • Heat to 620°C at 10°C/min ramp rate and hold for 90 minutes
    • Condense metallic arsenic vapor in controlled temperature zone (350-400°C)
    • Collect and characterize metallic arsenic product for purity and impurities

Analytical Methods:

  • Determine arsenic concentration in solutions using ICP-MS
  • Characterize solid phases by XRD and SEM-EDS
  • Analyze metallic arsenic purity by elemental analysis
  • Monitor antimony and sulfur impurities specifically (target: <0.1%)

ArsenicSpeciationFlow cluster_species Arsenic Species Transformation Pathways cluster_mechanisms Key Stabilization Mechanisms node_mobile Mobile Arsenic in High-Alkali Leachate node_oxidation Oxidative Treatment node_mobile->node_oxidation H₂O₂ Treatment node_reduction Reduction Roasting node_mobile->node_reduction With Carbon node_immobile Immobilized Arsenic Stable Mineral Phases node_metallic Metallic Arsenic Resource Recovery node_precipitation Mineral Precipitation node_oxidation->node_precipitation pH Adjustment node_geopolymer Geopolymer Encapsulation node_precipitation->node_geopolymer Matrix Formation node_reduction->node_metallic 620°C node_geopolymer->node_immobile Curing node_chemical Chemical Immobilization node_chemical->node_immobile node_physical Physical Encapsulation node_physical->node_immobile node_adsorption Adsorption/Ion Exchange node_adsorption->node_immobile node_redox Redox Transformation node_redox->node_immobile

Figure 2: Arsenic transformation pathways showing key species interconversions and stabilization mechanisms in high-alkali systems

Troubleshooting and Optimization Guidelines

Common Technical Issues and Solutions

Problem 1: Inadequate Compressive Strength in Geopolymer

  • Cause: Insufficient alkali activation or incorrect liquid-to-solid ratio
  • Solution: Optimize activator modulus (SiO₂/Na₂O = 1.1-1.3) and ensure L/S ratio between 0.5-0.6 [1]
  • Prevention: Conduct preliminary testing with control samples to establish optimal parameters for specific raw material sources

Problem 2: Elevated Arsenic Leaching at Extreme pH

  • Cause: Insufficient iron-calcium reinforcement or incomplete mineral formation
  • Solution: Increase WQS content to 15% to enhance iron availability and ensure proper curing duration (minimum 28 days) [1]
  • Verification: Conduct sequential leaching tests at pH 3, 7, and 12 to validate wide-pH stability

Problem 3: Poor Metallic Arsenic Purity in Reduction Process

  • Cause: Incomplete sulfate reduction or insufficient temperature control
  • Solution: Implement stepwise temperature ramp with sulfate reduction at 620°C before final reduction [5]
  • Optimization: Use carbon powder at 20% excess of stoichiometric requirement and monitor condenser temperature (350-400°C)
Process Optimization Strategies
  • Alkali Activation Optimization: For geopolymer systems, the highest UCS is typically achieved with activator modulus of 1.16 and L/S ratio of 0.64 [4]
  • Arsenic Oxidation Control: Maintain H₂O₂ dosage at 1.5× stoichiometric requirement and temperature at 60°C for complete As(III) to As(V) conversion [5]
  • Carbonation Efficiency: Control CO₂ bubbling rate at 0.5 L/min until pH 9.5 for maximum alkali recovery (up to 98.79% purity) [5]
  • Reduction Parameters: For metallic arsenic production, optimal roasting temperature is 620°C with 90-minute retention time to achieve 99.81% purity [5]

Regulatory Compliance and Analysis Methods

Leaching Test Protocols and Compliance Standards

Compliance verification requires multiple leaching approaches to simulate different environmental scenarios:

TCLP (Toxicity Characteristic Leaching Procedure):

  • Follow EPA Method 1311 using acetic acid solution at pH 2.88±0.05
  • Liquid-to-solid ratio of 20:1 with 18-hour extraction period
  • Regulatory threshold: 5 mg/L for arsenic (hazardous waste classification)

SPLP (Synthetic Precipitation Leaning Procedure):

  • Use EPA Method 1312 with acidified water (pH 4.2±0.1) to simulate acid rain
  • Liquid-to-solid ratio of 20:1 with 18-hour extraction
  • Applicable for land disposal evaluation

Site-Specific Leaching Tests:

  • Conduct across pH range 3-12 to verify wide-pH stability [1]
  • Use liquid-to-solid ratio of 10:1 with 24-hour extraction
  • Performance target: <0.3 mg/L for hazardous waste landfill acceptance [1]
Analytical Methods for Mechanism Verification

Mineral Phase Identification:

  • XRD Analysis: Identify crystalline phases including johnbaumite (Ca₅(AsO₄)₃(OH)), magnetite, and iron hydroxide compounds [1]
  • SEM-EDS: Examine microstructure and elemental distribution within the stabilized matrix

Arsenic Speciation and Mobility:

  • Sequential Extraction: Evaluate arsenic binding strength in different fractions (exchangeable, bound to carbonates, Fe/Mn oxides, organic, residual)
  • XANES Analysis: Determine arsenic oxidation state and quantify As(III)/As(V) ratio [1]
  • Leachability Index: Calculate based on semi-dynamic leaching tests to assess long-term stability [3]

References

Comprehensive Application Notes and Protocols: Barium Arsenate Treatment for Alkaline Wastewater

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alkaline Wastewater and Arsenic Contamination

Alkaline wastewater, defined as having a pH greater than 7, represents a significant challenge across numerous industrial sectors due to its corrosivity and tendency to facilitate contaminant mobilization. The pH scale is logarithmic, meaning each unit increase represents a tenfold increase in alkalinity; thus, pH 9 wastewater is one hundred times more alkaline than pH 7 neutral water [1]. Common sources of alkaline industrial wastewater include parts cleaning wash waters, compressor condensate wastewaters, vibratory tumbling wash waters, and various industrial rinse waters. These waste streams often contain soaps, detergents, and other cleaning agents that contribute to their alkaline nature while also potentially carrying toxic heavy metals and metalloids like arsenic [1].

The presence of arsenic in wastewater poses severe environmental and public health risks due to its classification as a potent carcinogen with significant mobility in aqueous systems. Arsenic contamination in wastewater can originate from various industrial processes, including mining operations, metallurgical processing, and semiconductor manufacturing [2] [3]. The treatment of arsenic-containing wastewater becomes particularly challenging when the matrix is alkaline, as the solubility and speciation of arsenic compounds are strongly pH-dependent. Under alkaline conditions, arsenic tends to remain in soluble forms, requiring specialized treatment approaches to meet regulatory discharge standards, which typically mandate arsenic concentrations below 0.1 mg/L in most jurisdictions [2].

The regulatory significance of alkaline wastewater is substantial, as wastewater with a pH above 12.5 is considered corrosive under RCRA regulations and classified as hazardous [1]. This classification imposes stringent handling, treatment, and disposal requirements, making effective treatment technologies not merely an environmental concern but a regulatory compliance necessity. The development of reliable treatment protocols for arsenic removal from alkaline wastewater is therefore essential for industries dealing with these complex waste streams.

Chemical Fundamentals of Barium Arsenate Precipitation

Chemistry of Arsenic in Aqueous Systems

Arsenic exists in wastewater primarily in two oxidation states: arsenite (As(III)) and arsenate (As(V)). The speciation of arsenic is critically important for treatment efficiency, as As(V) forms much less soluble compounds with various precipitating agents compared to As(III) [2]. In alkaline conditions, As(V) typically exists as oxyanions (HAsO₄²⁻ or AsO₄³⁻), while As(III) remains as neutral H₃AsO₃ or anionic H₂AsO₃⁻ species depending on the exact pH. This speciation difference significantly impacts treatment strategy, as effective precipitation of arsenic using barium salts requires the arsenic to be in the pentavalent state (As(V)), which forms highly insoluble this compound compounds [2].

The redox potential and pH of the wastewater collectively determine the arsenic speciation, with oxidative pretreatment often necessary to convert As(III) to As(V) before this compound precipitation can proceed effectively. Common oxidants employed for this conversion include chlorine, ozone, hydrogen peroxide, and permanganate salts, each with distinct advantages and limitations regarding oxidation efficiency, residual byproducts, and operational complexity [2].

This compound Precipitation Mechanisms

The precipitation of this compound involves the reaction between soluble barium ions (Ba²⁺) and arsenate anions (AsO₄³⁻) to form insoluble this compound compounds. The specific solid phase formed depends on the pH conditions and stoichiometric ratios of the reactants [4]:

  • Under neutral to slightly acidic conditions (pH 3.63-7.43), the predominant solid phase is barium hydrogen arsenate monohydrate (BaHAsO₄·H₂O) with a solubility product (Ksp) of 10^(-5.60) [4].
  • Under highly alkaline conditions (pH > 13), the preferred compound is trithis compound (Ba₃(AsO₄)₂) with a significantly lower solubility product of 10^(-23.53) [4].

The precipitation reactions proceed as follows:

  • BaHAsO₄·H₂O formation: Ba²⁺ + HAsO₄²⁻ + H₂O → BaHAsO₄·H₂O(s)
  • Ba₃(AsO₄)₂ formation: 3Ba²⁺ + 2AsO₄³⁻ → Ba₃(AsO₄)₂(s)

The exceptional insolubility of Ba₃(AsO₄)₂ at high pH makes it particularly suitable for treating alkaline wastewaters, as it can reduce dissolved arsenic concentrations to below 0.1 mg/L, meeting stringent regulatory limits [2]. The formation of this compound is favored by the high concentration of AsO₄³⁻ species present under alkaline conditions, which facilitates the formation of the fully deprotonated arsenate complex.

Experimental Protocols

Bench-Scale Precipitation Methodology
3.1.1 Materials and Equipment
  • Wastewater sample: Characterized for initial arsenic concentration, pH, and major ions
  • Barium source: Barium chloride (BaCl₂·2H₂O, reagent grade) as primary precipitant
  • pH adjustment chemicals: Sodium hydroxide (NaOH, 1M and 0.1M) and hydrochloric acid (HCl, 1M and 0.1M) solutions
  • Oxidizing agent: Hydrogen peroxide (H₂O₂, 30%) or sodium hypochlorite (NaOCl, 5% active chlorine) for As(III) oxidation
  • Laboratory equipment: pH meter with combination electrode, magnetic stirrer with heating capability, 500 mL glass beakers, graduated cylinders, filtration apparatus (0.45 μm membrane filters), vacuum oven for drying precipitates
  • Analytical instruments: Inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectrometer (AAS) for arsenic analysis, X-ray diffractometer (XRD) for solid phase characterization, scanning electron microscope (SEM) for morphological analysis
3.1.2 Step-by-Step Procedure
  • Wastewater Characterization:

    • Measure 200 mL of well-mixed alkaline wastewater sample
    • Determine initial pH and record initial arsenic concentration using ICP-MS/AAS
    • Identify arsenic speciation (As(III) vs. As(V)) if possible using appropriate speciation techniques
  • Arsenic Oxidation (if required):

    • If As(III) is present, add stoichiometric excess of oxidizing agent (typically 1.5× the theoretical requirement based on arsenic content)
    • Mix rapidly for 15 minutes at room temperature to ensure complete oxidation to As(V)
    • Verify complete oxidation using speciation analysis or redox potential measurement
  • pH Optimization:

    • Adjust wastewater pH to desired level (typically pH 13 for Ba₃(AsO₄)₂ formation) using NaOH or HCl solutions
    • Maintain constant stirring during pH adjustment to ensure homogeneity
    • Allow pH to stabilize for 5 minutes before proceeding to precipitation step
  • Barium Addition and Precipitation:

    • Prepare fresh 0.5M BaCl₂ solution in distilled water
    • Add barium solution dropwise to wastewater while maintaining vigorous stirring (200-300 rpm)
    • Use stoichiometric ratio of Ba:As of 3:2 for Ba₃(AsO₄)₂ formation, with 10% molar excess of barium to ensure complete precipitation
    • Continue stirring for 60 minutes after complete barium addition to allow precipitate maturation
  • Precipitate Separation and Analysis:

    • Allow precipitate to settle for 30 minutes, then filter through 0.45 μm membrane filter
    • Wash precipitate with small aliquots of high-purity water to remove entrained salts
    • Dry precipitate at 60°C in vacuum oven for 24 hours
    • Analyze final filtrate for residual arsenic concentration using ICP-MS/AAS
    • Characterize dried solid using XRD and SEM for phase identification and morphology
Pilot-Scale Continuous Treatment Protocol

For scale-up to continuous treatment systems, the following protocol is recommended:

  • System Configuration:

    • Utilize continuous stirred tank reactors (CSTRs) in series: oxidation chamber, pH adjustment tank, precipitation reactor, and clarifier
    • Maintain controlled retention times: 20 minutes (oxidation), 10 minutes (pH adjustment), 60 minutes (precipitation), and 120 minutes (settling)
    • Implement online pH and oxidation-reduction potential (ORP) monitoring with automated chemical feed systems
  • Operational Parameters:

    • Maintain pH in precipitation reactor at 13.0 ± 0.2 using automated NaOH addition
    • Control barium chloride dosage based on real-time arsenic concentration monitoring or fixed stoichiometric excess
    • Implement sludge recirculation (5-10% of settled solids) to provide seed crystals for enhanced precipitation efficiency
  • Process Monitoring and Optimization:

    • Sample and analyze influent and effluent streams every 2 hours for arsenic concentration
    • Monitor sludge volume index (SVI) and adjust flocculation parameters as needed
    • Perform daily solid phase analysis to ensure consistent precipitate quality and composition

Implementation Considerations

Scaling Parameters and Engineering Design

The successful implementation of this compound precipitation at industrial scale requires careful consideration of several engineering parameters:

  • Mixing Energy: Optimal precipitation requires gradient velocity (G) values of 200-400 s⁻¹ during barium addition to ensure sufficient particle collisions while preventing crystal shearing. The power input per unit volume can be calculated as P/V = μG², where μ is the dynamic viscosity of the wastewater [5].

  • Reaction Kinetics: The precipitation of this compound follows second-order kinetics, with the rate expression -d[As]/dt = k[Ba²⁺][AsO₄³⁻], where k is temperature-dependent. Laboratory determination of k values for specific wastewater matrices is recommended for accurate reactor sizing [4].

  • Residence Time Requirements: Complete precipitation typically requires 60-90 minutes of retention time in the precipitation reactor, followed by 120 minutes of quiescent settling for effective solid-liquid separation. These parameters may need adjustment based on the specific wastewater composition and precipitate characteristics [5].

  • Sludge Production: The theoretical sludge production can be estimated based on the stoichiometry of Ba₃(AsO₄)₂ formation (1 mole of arsenic produces approximately 0.5 moles of Ba₃(AsO₄)₂). However, actual sludge volumes are typically 1.5-2.0 times theoretical values due to co-precipitation of other species and water entrainment [2].

Safety and Regulatory Compliance

The use of barium compounds requires strict safety protocols due to the toxicity of soluble barium salts. Engineering controls should include:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, eye protection, and laboratory coats must be worn when handling barium salts or arsenic-containing solutions [6].
  • Engineering Controls: Use of local exhaust ventilation and closed system processing to minimize aerosol generation and operator exposure [6].
  • Waste Classification: The resulting this compound sludge may be classified as hazardous waste depending on final arsenic leachability (as determined by TCLP testing). Appropriate containment, storage, and disposal procedures must be implemented [1] [2].
  • Water Solubility Concerns: Barium compounds that dissolve in water can be harmful to human health, causing respiratory difficulties, increased blood pressure, heart rhythm changes, and muscle weakness upon exposure [6].
Economic Considerations

The economic feasibility of this compound precipitation depends on several factors:

  • Chemical Consumption Costs: Barium chloride represents the primary operating cost, with consumption proportional to arsenic loading. The use of barium salts may be cost-prohibitive for wastewaters with high arsenic concentrations (>1000 mg/L) [2].
  • Sludge Management Expenses: The stabilized this compound sludge requires secure landfilling (typically as hazardous waste), adding significant disposal costs that must be factored into economic assessments [2].
  • Alternative Approaches: For high-arsenic wastewaters, preliminary treatment using lime precipitation or iron co-precipitation followed by polishing with barium may offer a more cost-effective strategy [2].

Performance Data and Optimization

Solubility and Treatment Efficiency

Table 1: this compound Solubility as a Function of pH Conditions

pH Range Predominant Solid Phase Solubility Product (Ksp) Theoretical Minimum As Solubility Practical Achievable Residual [As]
3.63-7.43 BaHAsO₄·H₂O 10^(-5.60) ~100 mg/L 10-50 mg/L
7.47-7.66 Mixed Phases Transition Zone ~10 mg/L 1-5 mg/L
13.03-13.10 Ba₃(AsO₄)₂ 10^(-23.53) <0.01 mg/L 0.05-0.1 mg/L

The data in Table 1 demonstrates the critical importance of pH control in achieving optimal treatment efficiency. While theoretical solubility calculations suggest extremely low arsenic concentrations are achievable, practical systems typically achieve 0.05-0.1 mg/L residual arsenic due to kinetic limitations, competing reactions, and incomplete solid-liquid separation [4].

Comparative Performance of Arsenic Removal Methods

Table 2: Comparison of Arsenic Removal Technologies for Alkaline Wastewater

Treatment Method Optimal pH Range Theoretical Minimum [As] Practical Achievable [As] Key Advantages Key Limitations
This compound Precipitation 13.0-13.5 <0.01 mg/L 0.05-0.1 mg/L Extremely low solubility product; Effective in high pH Barium toxicity concerns; Sludge disposal challenges
Lime Precipitation >12.0 ~1 mg/L 2-5 mg/L Low chemical cost; Simple operation Limited effectiveness; Long-term stability issues
Ferric Co-precipitation 6.0-8.0 ~0.1 mg/L 0.5-1.0 mg/L Effective over moderate pH range; Low cost pH adjustment required; Sludge volume can be high
Aluminum Co-precipitation 5.5-6.5 ~0.1 mg/L 0.5-1.0 mg/L Good floc formation; Clarification properties Narrow optimal pH range; Competition with other anions

As evidenced in Table 2, This compound precipitation offers distinct advantages for alkaline wastewaters where high pH conditions already exist, as it leverages the inherent wastewater chemistry rather than requiring significant pH adjustment [2]. The method is particularly advantageous when strict discharge limits (<0.1 mg/L arsenic) must be met without major pH modification.

Workflow and Process Integration

This compound Treatment Process Flow

Decision Framework for Treatment Optimization

Conclusion and Future Perspectives

The application of This compound precipitation represents a highly effective treatment strategy for arsenic removal from alkaline wastewaters, particularly when stringent discharge limits must be met. The method leverages the inherent high pH of these waste streams to facilitate the formation of exceptionally insoluble Ba₃(AsO₄)₂, achieving residual arsenic concentrations below 0.1 mg/L when optimally implemented [2] [4].

Future research directions should focus on barium recovery and recycle to improve economic viability and reduce environmental impacts associated with barium consumption and sludge disposal. Emerging approaches include membrane-assisted barium recovery and acidic sludge washing to selectively dissolve and recover barium for reuse [3]. Additionally, the integration of real-time monitoring and control systems using ion-selective electrodes or online arsenic analyzers could optimize barium dosage and significantly reduce chemical consumption while maintaining compliance.

The valorization of arsenic-containing sludge represents another promising avenue, with recent research demonstrating the feasibility of converting arsenic waste into high-purity elemental arsenic for use in electronics and battery technologies [3]. Such approaches could transform this compound sludge from a disposal liability to a valuable resource, fundamentally improving the economic calculus of this treatment technology.

For researchers and engineers implementing these protocols, the critical success factors remain accurate wastewater characterization, precise pH control, and comprehensive safety protocols to manage the risks associated with both arsenic and barium. When these factors are properly addressed, this compound precipitation stands as a robust, reliable, and highly effective treatment solution for challenging alkaline wastewaters containing arsenic.

References

Comprehensive Application Notes and Protocols: pH-Dependent Solubility of Barium Arsenate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Barium Arsenate Chemistry and Environmental Significance

This compound represents a critical compound in both environmental remediation and industrial processing due to its relatively low solubility compared to other metal arsenates. The primary chemical form discussed in these application notes is tribarium diarsenate (Ba₃(AsO₄)₂), though a hydrated barium hydrogen arsenate phase (BaHAsO₄·H₂O) also forms under specific pH conditions. These compounds have attracted significant research attention for their potential in arsenic immobilization technologies, particularly in treating industrial wastewater and contaminated groundwater where arsenic poses serious health risks. The interest in this compound stems from its reported low solubility, which theoretically could reduce aqueous arsenic concentrations to levels meeting environmental regulatory standards [1].

The environmental significance of understanding this compound solubility cannot be overstated. Arsenic contamination affects water resources worldwide, with both natural geochemical processes and industrial activities contributing to the problem. Chronic exposure to arsenic in drinking water has been linked to various cancers, cardiovascular disease, and other serious health conditions. The precipitation of this compound offers a potential treatment mechanism, though the pH-dependent stability of the compound must be thoroughly understood for effective implementation. These application notes consolidate the most current and reliable experimental data to guide researchers and engineers in applying this knowledge to real-world contamination scenarios [2].

Thermodynamic Properties and Solubility Data

Fundamental Thermodynamic Constants

The solubility product (Ksp) and standard free energy of formation (ΔG°f) represent critical parameters for predicting this compound behavior in environmental and industrial applications. Research indicates significant discrepancies in reported values, necessitating careful selection of thermodynamic constants based on experimental conditions.

Table 1: Experimentally Determined Solubility Products of this compound Compounds

Compound pKsp Ksp ΔG°f (kJ/mol) Experimental Conditions Citation
Ba₃(AsO₄)₂(c) 21.62 10⁻²¹·⁶² -3101.2 ± 2.0 Multiple ionic strengths, 25°C, 45-day equilibrium [3] [4]
Ba₃(AsO₄)₂(c) 23.53 10⁻²³·⁵³ -3113.40 Precipitation & dissolution, 25°C, pH 7.47-13.10 [5]
BaHAsO₄·H₂O(c) 24.64 10⁻²⁴·⁶⁴ -1587.0 ± 2.5 Recaluation of previous data [3] [4]
BaHAsO₄·H₂O(c) 5.60 10⁻⁵·⁶⁰ -1544.47 Low-neutral pH (3.63-7.43), 25°C [5]

The substantial variation in reported pKsp values, particularly for BaHAsO₄·H₂O(c), highlights the methodological sensitivity of solubility determinations and the critical importance of pH control during experiments. Researchers should note that different solid phases dominate across the pH spectrum, with barium hydrogen arsenate forming at acidic to neutral pH (3.63-7.43) and trithis compound becoming the predominant phase at neutral to alkaline conditions (pH >7.47) [5]. The selection of appropriate thermodynamic constants for modeling must therefore align with the expected pH conditions of the application system.

pH-Dependent Solubility Behavior

The solubility of this compound compounds exhibits marked dependence on solution pH, which directly influences both arsenic speciation and barium solubility. Across the pH range of environmental relevance (approximately pH 4-10), arsenic exists in different anionic forms (H₂AsO₄⁻, HAsO₄²⁻, AsO₄³⁻) that display varying affinities for precipitation with barium cations.

Table 2: pH-Dependent Phase Stability and Arsenic Solubility

pH Range Dominant Solid Phase Approximate Arsenic Solubility Notes
<3.6 BaHAsO₄·H₂O(c) Variable Phase formation favored but high solubility
3.6-7.4 BaHAsO₄·H₂O(c) Moderate Stable phase in acidic conditions
7.4-7.7 Mixed phases Transitional Both BaHAsO₄·H₂O(c) and Ba₃(AsO₄)₂(c) present
>7.7 Ba₃(AsO₄)₂(c) Lower Exclusive phase at alkaline conditions
>13.0 Ba₃(AsO₄)₂(c) Minimum Highly alkaline conditions favor complete precipitation

The minimum solubility of this compound occurs in alkaline conditions, making pH control a critical factor in treatment effectiveness. The transition between solid phases occurs in a relatively narrow pH range centered approximately at neutral pH, suggesting that precise pH control is essential for predictable system performance. Engineering applications must therefore incorporate robust pH monitoring and adjustment capabilities to maintain optimal precipitation conditions [5]. The crystalline structure of the precipitates also varies with formation conditions, with Ba₃(AsO₄)₂(c) precipitated at 50°C described as "small leafy crystals" while material formed at 25°C appears as "granular aggregates with smaller crystal clusters" [5].

Experimental Protocols and Methodologies

Solubility Determination Through Precipitation and Dissection

Objective: This protocol establishes a standardized methodology for determining this compound solubility through controlled precipitation experiments, enabling the determination of solubility products (Ksp) and phase identification under various pH conditions.

Materials and Reagents:

  • Barium chloride dihydrate (BaCl₂·2H₂O), analytical grade
  • Sodium arsenate dibasic heptahydrate (Na₂HAsO₄·7H₂O), analytical grade
  • pH buffer solutions covering range 3.0-13.0
  • Deionized water with resistivity >18 MΩ·cm
  • Nitrogen gas (high purity) for deoxygenation when needed

Experimental Procedure:

  • Solution Preparation: Prepare 0.1M solutions of both barium chloride and sodium arsenate in deionized water. Filter through 0.45μm membrane filters to remove any particulate matter.

  • Precipitation Sequence:

    • Add 100 mL of barium chloride solution to a 500 mL reaction vessel with continuous mechanical stirring at 200 rpm.
    • Adjust to target pH using dilute NaOH or HCl solutions as required.
    • Slowly add 100 mL of sodium arsenate solution via peristaltic pump at a controlled rate of 2 mL/min.
    • Maintain constant pH throughout addition by automated titrator.
  • Equilibration:

    • Continue stirring for 24 hours while maintaining pH within ±0.05 units.
    • Transfer aliquots to sealed containers and place in temperature-controlled water bath at 25.0±0.1°C.
    • Allow solids to equilibrate for periods up to 45 days with periodic pH monitoring and adjustment [3].
  • Solid Phase Characterization:

    • Collect precipitates by vacuum filtration through 0.1μm membrane filters.
    • Wash solids with small volumes of cold deionized water and air-dry overnight.
    • Analyze by X-ray diffraction (XRD) for phase identification.
    • Examine morphology by scanning electron microscopy (SEM).
  • Solution Analysis:

    • Filter equilibrium solutions through 0.1μm filters.
    • Analyze barium by ICP-MS or atomic absorption spectroscopy.
    • Determine arsenic concentration by ICP-MS with hydride generation if necessary.

The experimental approach should include both undersaturated and supersaturated initial conditions to demonstrate equilibrium attainment from multiple directions. For this compound, equilibrium times of up to 45 days may be necessary to reach stable values, particularly in near-neutral pH regions where phase transformations can occur slowly [3].

Industrial Arsenic Removal Protocol

Objective: This protocol provides a standardized method for removing arsenic from aqueous solutions through this compound precipitation at industrial scale, based on the Sherritt's this compound process.

Process Description:

  • Feed Preparation:

    • Adjust arsenic-containing feedwater to ensure arsenic is in the +5 oxidation state (required for effective precipitation).
    • If necessary, oxidize As(III) to As(V) using ozone, hydrogen peroxide, or permanganate.
    • Pre-adjust pH to alkaline conditions (pH >10) using lime (Ca(OH)₂) or sodium hydroxide.
  • Precipitation Step:

    • Add barium chloride solution (10-20% w/w) to the agitated feedwater with target molar ratio Ba:As of 3:2 to ensure stoichiometric excess of barium.
    • Maintain vigorous mixing for minimum 30 minutes to ensure complete reaction.
    • Monitor residual arsenic concentration periodically to verify treatment effectiveness.
  • Phase Separation:

    • Allow solids to settle in clarifier unit or use dissolved air flotation for enhanced separation.
    • Filter supernatant through polishing filters if required for final effluent quality.
    • Collect and dewater this compound sludge for stabilized disposal.
  • Process Optimization:

    • Maintain final pH in range 10-12 for optimal precipitate formation.
    • Monitor temperature effects—higher temperatures (up to 50°C) may enhance precipitation kinetics and produce more crystalline solids [5] [6].
    • For systems with high sulfate content, consider staged precipitation to minimize barium sulfate formation.

This industrial protocol can achieve residual arsenic concentrations below 0.1 mg/L when properly optimized [1]. The process has been successfully implemented in the Key Lake uranium operation by Sherritt Gordon Mines Limited, demonstrating its practical applicability at commercial scale [6] [1].

Industrial Applications and Environmental Implications

Arsenic Removal from Contaminated Water

The application of this compound precipitation for water treatment represents one of the most promising uses of this chemistry. Compared to other arsenic removal technologies such as iron coagulation, adsorption, or ion exchange, the barium precipitation approach offers the potential for significantly lower residual arsenic concentrations when properly optimized. Research indicates that well-controlled this compound precipitation can reduce dissolved arsenic to levels below 0.1 mg/L, meeting stringent discharge requirements for industrial effluents [1]. This makes the technology particularly valuable for treating mining and metallurgical wastewaters, which often contain high arsenic concentrations that challenge conventional treatment methods.

The competitive landscape of arsenic removal technologies positions barium precipitation as a specialized approach suitable for challenging waste streams. A comparative analysis reveals:

  • Lime precipitation alone achieves only moderate arsenic removal (typically to ~750 mg/L As at pH 8.3) and suffers from long-term instability due to atmospheric carbon dioxide conversion of arsenate to carbonate phases [1].

  • Iron arsenate precipitation shows minimum solubility of approximately 75 mg/L at pH 2.2, but increases substantially at neutral pH [1].

  • Calcium arsenate-phosphate mixed precipitation can achieve arsenic levels below 1 mg/L but similarly suffers from carbonate conversion issues [1].

  • This compound precipitation achieves the lowest theoretical solubility (<0.1 mg/L As) and demonstrates greater stability in final disposal scenarios [1].

The economic feasibility of this compound processes depends heavily on reagent costs, particularly the relative expense of barium salts compared to alternative precipitants. The process shows greatest promise for applications where residual arsenic concentrations must meet very strict regulatory standards, or where volume reduction of hazardous sludge is economically advantageous due to high disposal costs.

Environmental Stability and Long-Term Behavior

The environmental fate of precipitated this compound must be carefully considered when implementing this technology for arsenic immobilization. While laboratory studies demonstrate favorable solubility characteristics under controlled conditions, field implementation introduces additional variables that may impact long-term stability. Key considerations include:

  • pH buffering capacity of the disposal environment, as acidic conditions can dramatically increase arsenic mobility through this compound dissolution.

  • Competing anion effects, particularly sulfate and carbonate, which can form competing barium solids (barite and witherite, respectively) and potentially release arsenic back to solution [2].

  • Microbial activity that might catalyze redox transformations or mineral weathering not accounted for in short-term laboratory studies.

Research indicates that in saline environments with high chloride concentrations, barium may form soluble barium chloride complexes, increasing mobility and potentially compromising the stability of the arsenic containment [2]. Similarly, in acidic soils, barium precipitates demonstrate increased solubility, highlighting the importance of maintaining alkaline conditions for long-term stability. These factors must be incorporated into risk assessment models when considering this compound precipitation as a remediation strategy.

Safety Considerations and Regulatory Compliance

Handling and Personal Protective Equipment

Working with both barium and arsenic compounds requires strict safety protocols due to the significant toxicity of both elements. Barium compounds, particularly those that are water-soluble, can cause serious health effects including respiratory difficulties, increased blood pressure, heart rhythm changes, muscle weakness, and damage to liver and kidneys [7]. Arsenic is a known human carcinogen with additional non-cancer health effects following chronic exposure.

Personal Protective Equipment requirements:

  • Chemical-resistant gloves (nitrile or neoprene) and laboratory coat or coveralls
  • Safety goggles or face shield to prevent eye contact
  • Respiratory protection when handling powders or during operations that may generate aerosols
  • Dedicated footwear and protective clothing that remains on-site

Engineering controls:

  • Conduct all operations in certified fume hoods or ventilated enclosures
  • Use dust collectors or local exhaust ventilation during powder transfer operations
  • Implement closed-system processing where feasible to minimize exposure potential
Waste Management and Disposal Considerations

The regulatory status of this compound precipitates determines appropriate disposal pathways. In most jurisdictions, arsenic-containing wastes are classified as hazardous materials requiring special handling, treatment, and disposal. The Toxicity Characteristic Leaching Procedure (TCLP) or similar tests typically determine whether a waste must be classified as hazardous.

Stabilization strategies may include:

  • Encapsulation in cementitious or polymer matrices to reduce leachability
  • Co-precipitation with other metals to form more stable mineral phases
  • Monofill disposal with engineered liners and leachate collection systems

Environmental monitoring requirements for disposal facilities receiving this compound wastes should include:

  • Regular analysis of groundwater monitoring wells for barium and arsenic
  • Periodic testing of liner integrity and leachate collection system performance
  • Verification of waste form stability through long-term leaching studies

Documentation should include complete waste characterization data, treatment process parameters, and verification testing results to demonstrate regulatory compliance and facilitate proper disposal classification.

Conclusion

The pH-dependent solubility of this compound presents both opportunities and challenges for environmental applications. The compound's extremely low solubility in alkaline conditions makes it particularly attractive for arsenic immobilization in specific waste management scenarios. However, the transition between different solid phases across relatively narrow pH ranges necessitates careful process control to ensure predictable performance.

These Application Notes provide researchers and engineers with validated protocols for determining this compound solubility and implementing precipitation processes for arsenic control. The thermodynamic data and experimental methodologies represent current scientific understanding, though researchers should remain alert to emerging research that may refine these parameters further. As with all hazardous material operations, strict adherence to safety protocols and regulatory requirements remains essential throughout research and implementation activities.

Workflow Diagram

G cluster_1 Preparation Phase cluster_2 Precipitation Phase cluster_3 Separation & Verification Start Start: Arsenic Contamination A1 Oxidize As(III) to As(V) if needed Start->A1 A2 Adjust pH to alkaline conditions (pH > 10) A1->A2 A3 Prepare barium chloride solution (10-20% w/w) A2->A3 B1 Add BaCl₂ with vigorous mixing (Ba:As molar ratio 3:2) A3->B1 B2 Maintain pH 10-12 for 30+ minutes B1->B2 B3 Monitor residual As concentration B2->B3 C1 Solid-liquid separation (settling/filtration) B3->C1 C2 Verify As < 0.1 mg/L C1->C2 C2->A2 不达标 Non-compliant C3 Dewater and stabilize This compound sludge C2->C3 达标 Complies End End: Treated Water & Stable Residue C3->End

Figure 1: Industrial-scale arsenic removal process using this compound precipitation

References

Thermodynamic Data and Compound Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key thermodynamic properties for two barium arsenate solids, as established by independent solubility studies.

Compound Reported Solubility Product (Ksp) Standard Free Energy of Formation (ΔG°f) Stable pH Range (from precipitation experiments)

| Ba₃(AsO₄)₂(c) | 10⁻²³.⁵³ (10⁻²³.⁰¹ to 10⁻²⁴.⁰⁰) [1] Reported as 10⁻²¹.⁶² in another study [2] | -3113.40 kJ/mol [1] -3101.2 ± 2.0 kJ/mol [2] | High pH (e.g., 13.03, 13.10) [1] | | BaHAsO₄·H₂O(c) | 10⁻⁵.⁶⁰ (10⁻⁵.²³ to 10⁻⁵.⁸⁹) [1] | -1544.47 kJ/mol [1] | Low and neutral pH (3.63-7.43) [1] |

Molecular Formula and Identifiers:

  • This compound: The molecular formula for the 3:2 compound is As₂Ba₃O₈ (CAS: 13477-04-8) [3].

Experimental Protocols for Solubility and Stability

The following protocols are derived from the methodologies used in the cited solubility studies [1].

Protocol 1: Determining Solubility via Precipitation

This protocol outlines the process for forming this compound solids and determining their solubility.

1. Solution Preparation:

  • Prepare arsenic-containing stock solutions using sodium arsenate (Na₃AsO₄). Ensure the arsenic is in the pentavalent state (As(V)).
  • Prepare barium-containing stock solutions using a soluble salt like barium chloride (BaCl₂).
  • Use distilled/deionized water and maintain a constant temperature of 25°C.

2. Solid Phase Precipitation:

  • Slowly mix the arsenic and barium solutions under controlled agitation.
  • Control the pH to target the desired solid phase:
    • For BaHAsO₄·H₂O(c), adjust the initial pH to a range of 3.63–7.43 using dilute HCl or NaOH [1].
    • For Ba₃(AsO₄)₂(c), adjust the initial pH to a highly basic range (e.g., 13.03–13.10) [1].
  • Allow the precipitate to age in the mother liquor for extended periods (up to 45 days in some studies [2]) to reach equilibrium.

3. Solid Phase Characterization:

  • Filter the equilibrated solid and dry gently.
  • Analyze the crystal morphology and confirm phase purity using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). The study noted that Ba₃(AsO₄)₂(c) precipitated at 25°C appeared as granular aggregates with smaller crystal clusters [1].

4. Solubility Measurement:

  • Analyze the concentration of barium and arsenic in the filtered equilibrium solution using appropriate analytical techniques (e.g., ICP-MS, AAS).
  • Calculate the Ionic Activity Product (IAP) from the measured ion activities. The solubility product (Ksp) is the IAP at equilibrium.
Protocol 2: Determining Solubility via Dissolution

This approach assesses stability by approaching equilibrium from a supersaturated state.

  • Use pre-characterized, pure solid samples of Ba₃(AsO₄)₂(c) or BaHAsO₄·H₂O(c).
  • Add an excess of the solid to distilled water or a solution of known ionic strength.
  • Agitate the suspension for a prolonged period (e.g., 45 days [2]) while maintaining a constant temperature (e.g., 25°C).
  • Periodically measure the solution pH and analyte concentrations until they stabilize, indicating equilibrium.
  • Filter the solution and analyze the final concentrations of barium and arsenic to calculate the Ksp.
  • Confirm that the solid phase remained unchanged by analyzing the post-experiment solid with XRD [1].

Guidance for Kinetic Studies

Since the search results did not provide direct kinetic data for this compound precipitation, I suggest the following approaches to investigate the kinetics, building on the general principles found in the literature:

  • Classic Precipitation Kinetics: Conduct experiments by rapidly mixing barium and arsenate solutions under controlled conditions (pH, ionic strength, temperature). Use techniques like stopped-flow spectrometry or conduct batch experiments with frequent, early time-point sampling to track the decrease in solution arsenic concentration over time.
  • Modeling and Comparison: The kinetics of arsenate adsorption and precipitation with other metals, like iron, have been studied more extensively. These reactions are often described as a two-phase (bi-phase) process, with an initial fast reaction followed by a slower, longer-term process [4]. Similar experimental designs and models could be applied to the barium system.

Experimental Workflow and Method Selection

The diagram below outlines the decision pathway for designing experiments related to this compound, based on the research objectives.

cluster_1 Primary Question? cluster_2 Method Selection Start Define Research Objective Question What is the research focus? Start->Question Thermodynamics Thermodynamics Question->Thermodynamics  Stability & Solubility Kinetics Kinetics Question->Kinetics  Reaction Rate MethodSelect1 Which protocol to use? Thermodynamics->MethodSelect1 MethodSelect2 Suggested Approach Kinetics->MethodSelect2  Note: Direct data  not found in search Protocol1 Protocol1 MethodSelect1->Protocol1  Form solid from solution Protocol2 Protocol2 MethodSelect1->Protocol2  Dissolve pre-formed solid StoppedFlow StoppedFlow MethodSelect2->StoppedFlow  Initial fast kinetics BatchSampling BatchSampling MethodSelect2->BatchSampling  Long-term reaction study Analysis Data Analysis & Solid Characterization (XRD, SEM) Protocol1->Analysis Protocol2->Analysis StoppedFlow->Analysis BatchSampling->Analysis

Important Application Note

This compound precipitation is recognized as an effective method for removing arsenic from contaminated water, capable of reducing arsenic (V) levels to below 0.1 mg/L [5]. This application is particularly valuable for treating industrial wastewater, such as that from gold processing or uranium extraction (e.g., the Key Lake process) [5]. The main consideration for large-scale use is the relatively high cost of barium reagents compared to alternatives like iron salts [5].

Limitations and Research Gaps

  • Kinetic Data Unavailable: The core request for detailed kinetics of this compound precipitation could not be fulfilled with the current search results. This represents a significant gap in the publicly available literature.
  • Conflicting Thermodynamic Data: The reported Ksp values for Ba₃(AsO₄)₂(c) from different studies vary by nearly two orders of magnitude [1] [2]. This inconsistency highlights the need for careful method selection and solid phase verification in any related research.

References

Understanding the Problem and Prevention Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The core of the problem is the oversaturation of the solution with respect to barium arsenate, leading to the formation of a solid precipitate. The table below outlines the primary strategies to prevent this.

Strategy Mechanism Key Considerations
Control Barium/Arsenate Source Eliminate or reduce the introduction of free Ba²⁺ and AsO₄³⁻ ions into the system. Check chemical reagents and process streams for these ions [1].
pH Adjustment Maintain a low pH environment to favor more soluble species like barium hydrogen arsenate (BaHAsO₄) over the highly insoluble Ba₃(AsO₄)₂ [2]. A low and neutral pH (approx. 3.6-7.4) favors BaHAsO₄·H₂O formation [2].
Use of Sequestrants Introduce chemicals that bind to (chelate) barium or arsenate ions, preventing them from reacting with each other. Common phosphates (e.g., sodium tripolyphosphate) can be effective [1].
Pre-oxidation of Arsenic Convert arsenate (As(V)) to arsenite (As(III)), which forms different and often more soluble compounds with barium. Requires strong oxidants; arsenite is generally more toxic and mobile [1].

Troubleshooting Common Scenarios

Here are some frequently asked questions to guide researchers.

Q1: Precipitate forms immediately upon mixing two reagent solutions. What is the first thing to check? Check the composition of your reagents to confirm they are not a direct source of barium and arsenate ions. Review your experimental protocol and the Material Safety Data Sheets (MSDS) for all chemicals involved.

Q2: We have controlled the pH, but a fine, suspended precipitate still forms over time. What could be the issue? This indicates nucleation and growth of this compound crystals are still occurring. You should:

  • Verify pH Stability: Ensure the pH is not only set correctly but is also stable and does not drift during the experiment.
  • Introduce a Sequestering Agent: Add a small, non-interfering amount of a complexing agent like phosphate or a commercial dispersant to inhibit crystal growth [1].
  • Reduce Ion Concentration: If possible, further dilute the solutions containing barium or arsenate.

Q3: Are there any analytical methods to monitor the potential for precipitation before it occurs? Yes, you can use:

  • Inductively Coupled Plasma (ICP) Spectroscopy: To directly measure the concentration of barium and arsenic in the filtered solution.
  • Ion-Selective Electrodes (ISEs): To monitor the activity of specific ions like Ba²⁺.
  • Solution Turbidity Monitoring: A simple nephelometer can detect the first signs of particle formation as cloudiness increases.

Experimental Protocol for Systematic Evaluation

This procedure provides a method to test the effectiveness of different prevention strategies.

Goal: To determine the optimal conditions for preventing this compound precipitation in a simulated process stream.

Materials:

  • Barium chloride (BaCl₂) solution
  • Sodium arsenate (Na₃AsO₄) solution
  • pH meter and buffers
  • Dilute HCl and NaOH solutions for pH adjustment
  • Potential inhibitor (e.g., Sodium Tripolyphosphate)
  • Analytical equipment (e.g., ICP-OES, turbidimeter)

Methodology:

  • Prepare Stock Solutions: Create separate 100 mM stock solutions of BaCl₂ and Na₃AsO₄.
  • Establish Baseline: Mix equal volumes of the two stocks in a beaker, note the initial pH, and observe immediate precipitate formation. Measure the final turbidity or filter and analyze the supernatant for barium/arsenic content.
  • Test pH Dependence: Repeat the mixing experiment, but this time adjust the pH of the arsenate solution to a series of set points (e.g., 4, 7, 10, 13) before adding the barium solution. Record observations and analytical results at each pH.
  • Test Inhibitor Efficacy: To the arsenate solution (at a problematic pH identified in step 3), add varying molar ratios (e.g., 0.5:1, 1:1, 2:1) of inhibitor (e.g., phosphate) to arsenic. Then add the barium solution and measure the resulting turbidity or ion concentration.
  • Analyze and Optimize: Compare all data to identify the condition (pH and/or inhibitor concentration) that results in the lowest level of precipitation.

The workflow for this experimental protocol can be visualized as follows:

G start Prepare Stock Solutions baseline Establish Baseline Precipitation start->baseline test_pH Test pH Dependence baseline->test_pH test_inhibitor Test Inhibitor Efficacy baseline->test_inhibitor analyze Analyze and Optimize test_pH->analyze test_inhibitor->analyze

Key Takeaways for Researchers

  • Prevention is Key: Once formed, this compound is very difficult to re-dissolve. The focus should be on proactive control of solution chemistry [1].
  • pH is a Critical Lever: A slightly acidic to neutral pH can promote the formation of the more soluble barium hydrogen arsenate, significantly reducing precipitation compared to the tri-barium arsenate that forms at high pH [2].
  • Phosphates are Effective Inhibitors: Using phosphate-containing compounds can be a highly effective method to sequester arsenate ions, but ensure this does not interfere with other aspects of the drug development process [1].

References

improve barium hydroxide dissolution high pH

Author: Smolecule Technical Support Team. Date: February 2026

Barium Hydroxide Key Properties

Understanding the fundamental properties of barium hydroxide is crucial for troubleshooting. The table below summarizes the essential data [1] [2] [3]:

Property Details
Chemical Formula Ba(OH)₂ (Often used as an octahydrate, Ba(OH)₂·8H₂O) [1] [4]
Molar Mass 171.34 g/mol (anhydrous); 315.46 g/mol (octahydrate) [1] [5]
Solubility in Water Slightly soluble in cold water; solubility increases significantly with temperature (e.g., 1.67 g/100 mL at 0°C vs. 101.4 g/100 mL at 100°C for equivalent BaO) [1] [4].
Solution pH Highly alkaline. A 0.1 M solution has a pH of approximately 11.27; a 0.01 M solution has a pH of about 12.07 [2] [6] [4].
Nature Strong base, dissociates completely in water to Ba²⁺ and 2OH⁻ [2] [6].

Troubleshooting Common Issues

Here are solutions to frequent problems encountered when working with barium hydroxide solutions.

Problem: Slow or Incomplete Dissolution
  • Possible Cause 1: Low Water Temperature

    • Explanation: The solubility of barium hydroxide is highly dependent on temperature [1].
    • Solution: Gently warm the solvent water to 30-40°C before adding the compound. Avoid boiling, as it may accelerate reaction with atmospheric CO₂.
  • Possible Cause 2: Use of Anhydrous or Impure Form

    • Explanation: The anhydrous form is highly hygroscopic and can form a hardened cake that resists dissolution. Impurities can also hinder the process [3] [5].
    • Solution: Use the octahydrate form (Ba(OH)₂·8H₂O) for preparation, as it is more stable and easier to dissolve [5]. Always source high-purity chemicals.
  • Possible Cause 3: Formation of Barium Carbonate

    • Explanation: Barium hydroxide readily reacts with carbon dioxide (CO₂) from the air to form a layer of insoluble barium carbonate (BaCO₃) on the crystals [1] [7].
    • Solution:
      • Use freshly boiled, deionized or distilled water to remove dissolved CO₂.
      • Prepare solutions under an inert atmosphere (e.g., nitrogen blanket) if possible.
      • Store solutions in tightly sealed containers to minimize air exposure.
Problem: Unexpectedly Low pH or Drifting pH
  • Possible Cause: Carbonate Contamination
    • Explanation: This is the most common cause. When Ba(OH)₂ solution absorbs CO₂ from the air, it forms BaCO₃ precipitate and consumes hydroxide ions, lowering the pH: Ba(OH)₂ + CO₂ → BaCO₃↓ + H₂O [1] [7].
    • Solution:
      • Prevention: Prepare and store solutions with minimal exposure to air. Use CO₂-absorbent traps on storage containers.
      • Verification: A cloudy solution or a white precipitate indicates carbonate formation [1].
      • Remedy: Discard the contaminated solution. For critical applications, re-prepare the solution using carbonate-free water and practices.

Experimental Protocol: Solution Preparation

For consistent results, follow this standardized protocol for preparing a 0.05 M Barium Hydroxide solution [5].

Materials Required:

  • Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)
  • Analytical Balance (precision ±0.001 g)
  • Deionized or Distilled Water (freshly boiled and cooled is best)
  • 1 L Volumetric Flask
  • Glass Stirring Rod or Magnetic Stirrer
  • Personal Protective Equipment (PPE): gloves, lab coat, and safety goggles

Procedure:

  • Calculate Mass: For 1 L of 0.05 M solution, the required mass is: 0.05 mol/L × 315.46 g/mol × 1 L = 15.773 g [5].
  • Weigh: Accurately weigh 15.773 g of Ba(OH)₂·8H₂O on an analytical balance.
  • Dissolve: Transfer the compound to a 1 L volumetric flask containing about 500 mL of deionized water. Swirl or stir until fully dissolved.
  • Dilute to Volume: Carefully add deionized water to the flask up to the 1 L mark.
  • Mix: Cap the flask and invert it several times for complete mixing.
  • Store: Transfer to a tightly sealed, labeled container. For best stability, minimize headspace to reduce CO₂ ingress.

The workflow below summarizes the core preparation steps and a critical control point for ensuring solution quality.

G Start Start Solution Preparation P1 Weigh 15.773g of Ba(OH)₂·8H₂O Start->P1 P2 Add to 500mL Deionized Water P1->P2 P3 Stir Until Completely Dissolved P2->P3 P4 Dilute to 1L Final Volume P3->P4 P5 Mix Thoroughly P4->P5 Decision Solution Clear and Free of Precipitate? P5->Decision EndSuccess Solution Ready Store in Sealed Container Decision->EndSuccess Yes EndFail Discard and Re-prepare Decision->EndFail No

Safety and Regulatory Considerations

Barium hydroxide is a corrosive and toxic material. Please adhere to the following precautions [1] [2] [8]:

  • Personal Protection: Always wear appropriate PPE (gloves, lab coat, and safety goggles) to prevent skin irritation, eye damage, and respiratory tract issues.
  • Toxicity: It is toxic if ingested or inhaled. Accidental ingestion can lead to severe hypokalemia (low potassium), muscle paralysis, and cardiac arrhythmias. The lethal dose for humans is estimated to be in the range of 0.8 to 4 grams of absorbed barium [8].
  • First Aid: In case of skin contact, wash thoroughly with water. Seek immediate medical attention for any exposure.
  • Good Laboratory Practices: Follow standard laboratory safety protocols and ensure compliance with relevant regulatory guidelines (e.g., ICH, GMP) for reagent preparation and handling [5].

References

optimize barium arsenate precipitation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Here are answers to common experimental challenges:

Q1: Why is my arsenic concentration remaining high after precipitation? This is often related to pH control, oxidation state, or the presence of competing ions.

  • Ensure Arsenic is in the Pentavalent State: Barium arsenate (Ba₃(AsO₄)₂) is much less soluble than arsenite forms. Ensure complete oxidation of arsenic to As(V) before adding the barium salt [1].
  • Optimize pH for Precipitation: The formation of different solids depends heavily on pH.
    • At neutral to slightly high pH (7.47-7.66), both Ba₃(AsO₄)₂ and BaHAsO₄·H₂O can form [2].
    • At high pH (13.03-13.10), Ba₃(AsO₄)₂ is the primary solid phase [2].
    • Avoid low pH (3.63-7.43) as it favors the more soluble BaHAsO₄·H₂O [2].
  • Eliminate Competing Anions: The presence of sulfate (SO₄²⁻) is a major interferent, as barium sulfate (BaSO₄) is highly insoluble and will form preferentially, consuming your barium reagent and hindering arsenate precipitation [1] [3]. Also avoid chromate (CrO₄²⁻) and fluoride (F⁻) [3].

Q2: The precipitate is difficult to filter and settle. What can I do? This problem is linked to the formation of very fine particles with high particle potentials (surface charges) that resist agglomeration [1]. You can address this by:

  • Optimizing Mixing: Use controlled, slower mixing during reagent addition to promote the growth of larger crystals.
  • Using Coagulants: Consider adding safe and appropriate coagulants to neutralize particle charges and aid in settling.

Q3: What are the safety and handling concerns for this process?

  • Toxicity: Barium arsenite/arsenate is a highly toxic compound due to the arsenic content and requires careful handling and disposal according to all relevant safety regulations [1] [4].
  • Reagent Cost: The high cost of barium salts can be a significant factor for large-scale applications [1].

Key Data for Experimental Design

The table below summarizes critical solubility data for relevant compounds to guide your optimization [1] [2].

Compound Minimum Arsenic Solubility Optimal pH Range Key Characteristics / Stability
This compound (Ba₃(AsO₄)₂) Can be reduced below 0.1 mg/L [1] High pH ( >13) or Neutral (7.5-7.7) [2] Most effective for deep arsenic removal; high reagent cost [1].
Barium Hydrogen Arsenate (BaHAsO₄·H₂O) Higher solubility Low to Neutral pH (3.6-7.4) [2] Forms at lower pH; less desirable for efficient removal [2].
Calcium Phosphate-Arsenate Below 1 mg/L [1] 8.2 - 9.8 [1] More stable in atmospheric CO₂ than pure calcium arsenate; decomposes at high pH [1].
Arsenic Trisulfide (As₂S₃) ~ 0.001 mg/L [1] Below 4 [1] Extremely low solubility but requires highly acidic, non-oxidizing conditions [1].

Experimental Workflow for Precipitation

The following diagram outlines a general workflow for optimizing this compound precipitation, integrating key control points from the troubleshooting guide.

BariumArsenateWorkflow This compound Precipitation Workflow cluster_decision Key Control Points Start Start: Arsenic-containing Solution Oxidize Oxidation Step Ensure As is As(V) Start->Oxidize Analyze Analyze for Interfering Anions (e.g., SO₄²⁻, CrO₄²⁻) Oxidize->Analyze pH_Control Adjust Solution pH Analyze->pH_Control If interferences high, pre-treatment needed Precipitate Add Barium Salt (e.g., BaCl₂) pH_Control->Precipitate Monitor Monitor & Age Slurry Precipitate->Monitor Separate Separate & Analyze (Filter, Centrifuge) Monitor->Separate End Treated Effluent & Solid Waste Separate->End

Critical Precipitate Stability Considerations

A key challenge with some arsenic precipitates is their long-term stability. For instance, while pure calcium arsenate can achieve low initial arsenic levels at very high pH (>12), the precipitates are unstable in the presence of atmospheric carbon dioxide (CO₂) and will slowly decompose to calcium carbonate, re-releasing arsenic over time [1]. This is a critical factor for the long-term storage or disposal of residues.

References

overcome arsenic removal interference high alkalinity

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why does high alkalinity interfere with arsenic removal? High alkalinity, often present as bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions, competes with arsenic species for adsorption sites on metal hydroxides like hydrous ferric oxide (HFO). This competition reduces the removal efficiency. Additionally, high pH values associated with alkalinity can shift the surface charge of the adsorbent to be more negative, electrostatically repelling the negatively charged arsenate (As(V)) ions [1].

  • Q2: Does it matter if I use pre-formed adsorbents or form them in the solution? Yes, it matters significantly. Bench-scale experiments have shown that in situ formation of HFO (by adding ferric salt directly to the solution) provides superior arsenic removal in high-ionic-strength solutions compared to using pre-formed HFO solids. The in-situ method creates more adsorption sites during the iron oxy-hydroxide polymerization and results in a larger surface area, which mitigates the negative effects of surface charge [1].

  • Q3: What is the target pH for effective removal in alkaline conditions? Research indicates that lowering the pH to less than 6.5 significantly improves arsenic removal when the ionic strength is moderate (e.g., 0.2 M). At very high ionic strength (e.g., 0.7 M), the improvement from pH adjustment is less pronounced but still beneficial [1].

Experimental Data & Optimization

The following table summarizes key quantitative findings from a study investigating arsenic removal from high-ionic-strength solutions, which is typical of alkaline, brackish waters [1].

Factor Optimal Condition or Finding Impact on Arsenic Removal Efficiency
Fe:As Molar Ratio 10 - 15 ~90% removal
> 20 >95% removal
pH Level < 6.5 Significant improvement at ionic strength of 0.2 M
< 7.0 Improvement observed even at high alkalinity (1,400 mg/L as CaCO₃)
Adsorbent Formation In situ HFO precipitation "Significantly" greater removal than with pre-formed HFO and microfiltration
Alkalinity High (400 - 1,400 mg/L as CaCO₃) Diminishes removal efficiency; effect can be partially countered by lowering pH

Troubleshooting Workflow

For a systematic approach to resolving alkalinity interference, follow this decision pathway. The corresponding Graphviz code is provided below for you to visualize or modify.

Troubleshooting Pathway for Alkalinity Interference

Detailed Experimental Protocol

Here is a detailed methodology based on the research for achieving high arsenic removal efficiency in alkaline, high-ionic-strength environments [1].

  • Objective: To remove arsenic from a high-ionic-strength, alkaline solution via in-situ formation of Hydrous Ferric Oxide (HFO).
  • Materials: Ferric chloride (FeCl₃), sodium hydroxide (HCl) or acid (H₂SO₄) for pH adjustment, synthetic or real water sample with high alkalinity and known arsenic concentration, filtration setup (microfiltration or ultrafiltration membrane).
  • Procedure:
    • Characterize the Feed Solution: Determine the initial arsenic concentration and the ionic strength/alkalinity of the water sample.
    • Acidify (if necessary): Lower the pH of the solution to below 7.0, ideally to < 6.5, using a dilute acid. Monitor with a pH meter.
    • Dose Ferric Salt: Add a predetermined amount of FeCl₃ solution to achieve a Fe:As molar ratio greater than 20:1 for >95% removal. A ratio of 10-15:1 can be used for ~90% removal.
    • Mix and React: Allow the solution to mix thoroughly, enabling the in-situ precipitation and polymerization of HFO. This provides fresh, active surfaces for arsenic adsorption.
    • Solid/Liquid Separation: Separate the formed HFO flocs with the adsorbed arsenic from the treated water using microfiltration or ultrafiltration.
    • Analysis: Measure the arsenic concentration in the treated effluent to calculate removal efficiency.

Key Technical Recommendations

To ensure successful outcomes in your experiments, keep these points in mind:

  • Prioritize In-Situ Formation: The evidence strongly favors generating the adsorbent within the solution rather than adding it pre-formed. This is a critical step for overcoming capacity limitations in alkaline matrices [1].
  • Confirm with Speciation Analysis: Since toxicity depends on chemical form, use analytical techniques like Liquid Chromatography coupled to Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) to confirm the removal of the most toxic inorganic species (As(III) and As(V)) [2] [3].
  • Model the Process: For complex or variable water compositions, advanced modeling techniques like Artificial Neural Networks (ANNs) have been successfully used to predict arsenic leaching and removal efficiency with high accuracy, which could be adapted for removal optimization [4].

References

enhance barium arsenate reaction kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Data on Barium Arsenate

The table below summarizes key thermodynamic and solubility data for this compound solids, which is foundational for understanding and optimizing their formation reactions.

Compound Formula Solubility Product (Ksp) Standard Gibbs Free Energy of Formation (ΔGf°) Stable pH Range Minimum Solubility (Approx.)
This compound Ba₃(AsO₄)₂ 10⁻²³.⁵³ (10⁻²³.⁰¹ to 10⁻²⁴.⁰⁰) [1] -3113.40 kJ/mol [1] High pH (>13) [1] < 0.1 mg/L As [2]
Barium Hydrogen Arsenate BaHAsO₄·H₂O 10⁻⁵.⁶⁰ (10⁻⁵.²³ to 10⁻⁵.⁸⁹) [1] -1544.47 kJ/mol [1] Low to Neutral pH (3.6 - 7.4) [1] Information Missing

Experimental Protocol for Precipitation

This methodology is adapted from industrial processes and laboratory solubility studies for precipitating this compound [3] [2] [1].

Objective: To precipitate this compound from an aqueous solution containing dissolved Arsenic(V) to achieve effluent levels below 0.1 mg/L [2].

Materials:

  • Arsenic Feed Solution: An aqueous solution containing arsenic, with arsenic preferably in the pentavalent state (As(V) / Arsenate) for improved precipitation efficiency [2].
  • Precipitating Agent: A soluble barium salt, such as barium chloride (BaCl₂).
  • pH Adjustment Agents: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
  • Lab Equipment: Beakers, stirrer (magnetic or overhead), pH meter, filtration setup, and analytical equipment for arsenic concentration measurement (e.g., ICP-MS).

Procedure:

  • Solution Preparation: Ensure the arsenic in the feed solution is in the +5 oxidation state (arsenate). Oxidation may be required if the source is arsenite (As(III)) [2].
  • pH Adjustment: Adjust the solution to a high pH ( >13 ) using a sodium hydroxide (NaOH) solution. At this pH, the preferred solid, Ba₃(AsO₄)₂, is the dominant and most stable precipitate [1].
    • Note: Avoid using lime (Ca(OH)₂) for pH adjustment if the goal is pure this compound, as it can lead to the formation of mixed or less stable compounds [2].
  • Precipitation: While stirring vigorously, add a stoichiometric amount of the barium salt solution (e.g., BaCl₂) to the arsenate solution. The formation of a precipitate will be observed.
  • Aging: Continue stirring the suspension for a sufficient time to allow the precipitate to mature.
  • Filtration & Analysis: Separate the solid from the liquid using filtration. Analyze the filtrate (liquid) for residual arsenic concentration to determine the process efficiency [2].

Troubleshooting Guide (FAQs)

Q1: Our precipitation process is inefficient, with high residual arsenic. What could be wrong?

  • A: Check the following parameters:
    • Arsenic Oxidation State: Confirm that the arsenic is in the arsenate (As(V)) state. As(III) forms less insoluble compounds with barium. Implement a pre-oxidation step if necessary [2].
    • Solution pH: The pH is critical. At neutral pH, the less stable and more soluble BaHAsO₄·H₂O forms, leading to higher dissolved arsenic. Re-adjust the pH to >13 to favor the highly insoluble Ba₃(AsO₄)₂ [1].
    • Stoichiometry: Verify that you are adding a sufficient molar quantity of the barium salt to completely react with the arsenate present.

Q2: The precipitate formed is difficult to filter. How can we improve solid-liquid separation?

  • A: This is a known challenge with some barium and calcium arsenate/arsenophosphates, often related to high particle surface charge (zeta potential) [2].
    • Aging Time: Allow for a longer aging or digestion time for the precipitate, which can help particles grow larger and be more filterable.
    • Coagulants: Investigate the use of safe and appropriate coagulants or flocculants that can bind to the precipitate particles and form larger aggregates without re-dissolving the solid.

Q3: Why is our this compound precipitate unstable over time?

  • A: Stability is heavily dependent on the solid phase formed.
    • Phase Instability: The monohydrate phase (BaHAsO₄·H₂O) is stable only in acidic to neutral conditions and may dissolve or transform if the pH shifts. The tri-barium arsenate (Ba₃(AsO₄)₂) is the stable phase at high pH [1].
    • Long-term Stability: this compound is generally considered to have excellent long-term stability compared to other metal arsenates, which is why it is used in industrial processes [2]. Ensure the solid is stored under conditions of high pH to prevent decomposition.

Workflow for this compound Precipitation

The following diagram illustrates the logical sequence and decision points in the experimental procedure for this compound precipitation.

G Start Start: Prepare Arsenic Solution CheckOxidationState Check Arsenic Oxidation State Start->CheckOxidationState Oxidize Oxidize to As(V) if needed CheckOxidationState->Oxidize If As(III) AdjustpH Adjust pH to >13 (Use NaOH) CheckOxidationState->AdjustpH If As(V) Oxidize->AdjustpH AddBariumSalt Add Barium Salt (e.g., BaCl₂) AdjustpH->AddBariumSalt FormPrecipitate Stir to Form Precipitate AddBariumSalt->FormPrecipitate AgeSuspension Age the Suspension FormPrecipitate->AgeSuspension Filter Filter Solid from Liquid AgeSuspension->Filter Analyze Analyze Filtrate for Residual As Filter->Analyze End End: Assess Efficiency Analyze->End

Important Considerations for Your Research

Please be aware of two main constraints in the available scientific literature:

  • Focus on Thermodynamics over Kinetics: The search results provide a strong foundation on solubility and stability (thermodynamics) of this compound. However, specific, direct studies on enhancing its reaction kinetics (the speed of the reaction) are limited. The provided troubleshooting tips are inferred from these thermodynamic principles.
  • Reagent Cost: Barium salts are relatively expensive reagents. This is an important economic factor in process design, which may explain why iron-based precipitation is often more widely investigated and used, despite barium's effectiveness [2].

References

control barium arsenate particle size distribution

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Particle Size Distribution

Controlling PSD first requires accurate measurement. Different techniques are suited for different needs, as summarized below [1] [2].

Measurement Technique Typical Weighting Key Principle Best For
Laser Diffraction Volume Light scattering by particles is proportional to their volume Broad, polydisperse samples; quality control [1]
Dynamic Light Scattering (DLS) Intensity Measures fluctuations in scattered light from Brownian motion Nano-sized particles in suspension [1] [2]
Microscopy / Image Analysis Number Direct imaging and counting of individual particles Understanding exact shape and primary particle size [2]
Capillary Hydrodynamic Fractionation (CHDF) Number Separates particles by size in a capillary; high resolution High-resolution PSD, especially for nanoparticles [3]

It is critical to understand that these techniques produce different results. For instance, a few large particles can dominate a volume-weighted distribution (from laser diffraction), while they might be insignificant in a number-weighted distribution (from microscopy) [1] [2]. Always compare data from the same technique.

General Strategies for Particle Size Control

While specific to barium titanate, one research paper illustrates a common industrial approach: the oxalate thermal decomposition method was found to produce a narrower particle size distribution and reduce particle agglomeration compared to solid-state methods. Ball milling was also a key step in de-agglomerating the final powder [4]. The following workflow generalizes these principles for an experimental process.

cluster_main Experimental Workflow for PSD Control start Define Target PSD synth Synthesis Reaction start->synth isolate Precipitation & Isolation synth->isolate post Post-Processing isolate->post measure PSD Measurement post->measure decision PSD On Target? measure->decision end Process Finalized decision->end Yes adjust Adjust Parameters: - Reaction kinetics - Concentration - Temperature - Mixing speed decision->adjust No adjust->synth

Frequently Asked Questions

Q1: Why does my product have a wide, unpredictable PSD between batches? This is often due to inconsistent reaction kinetics or mixing. Ensure all parameters (temperature, reagent addition rate, stirring speed) are tightly controlled. The formation of agglomerates during drying or calcination can also broaden the PSD significantly [4].

Q2: My laser diffraction results don't match my electron microscopy images. Which one is correct? Both are likely correct, but they are measuring different things. Laser diffraction gives you a volume-weighted distribution, where a few large particles can skew the results. Electron microscopy provides a number-weighted distribution, counting each particle equally. For a complete picture, especially with complex mixtures, using more than one technique is advisable [1] [2].

Q3: How can I reduce agglomeration in my final powder? Post-processing steps are key. Ball milling is a common and effective mechanical method to break up soft agglomerates [4]. Additionally, using dispersing agents during the precipitation or washing stages can create an electrical or steric barrier that prevents particles from sticking together as the product dries [3].

References

Key Information on Barium Arsenate Scaling

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative data and concepts from the search results.

Aspect Key Finding Relevance & Notes

| Solubility & Stable Solids [1] | • BaHAsO₄·H₂O: Stable at low-neutral pH (3.63-7.43); Ksp = 10⁻⁵‧⁶⁰ • Ba₃(AsO₄)₂: Stable at high pH (up to 13.10); Ksp = 10⁻²³‧⁵³ | Critical for predicting which scale forms. Control is key to influence precipitation towards a less problematic form. | | Scale Formation Process [2] [3] | Four general phases: 1) Supersaturation > 2) Nucleation > 3) Crystal Growth > 4) Agglomeration & Deposition | A universal model; specifics for barium arsenate kinetics are not detailed in the results. | | Prevention Strategies | • Chemical Inhibitors [3]: Threshold inhibitors (e.g., phosphonates) disrupt crystal growth. • Physical Methods [4] [5]: Electromagnetic (EMF) fields, ultrasound can alter crystallization. | Note: These studies focus on common scales like BaSO₄/CaCO₃. Efficacy for this compound is untested and requires validation. |

Proposed Troubleshooting & Experimental Guidance

Based on the general principles of scale control, here is a potential framework for your troubleshooting guides and experiments.

FAQ & Troubleshooting Guide Framework

  • Q: Why does this compound scale form in my reactor?

    • A: Scaling occurs when the ionic product of Ba²⁺ and AsO₄³⁻ exceeds the solubility product (Ksp) of the solid phase. This can be caused by mixing incompatible streams, solvent evaporation, pH changes, or temperature shifts [2] [1].
  • Q: How can I prevent this compound scaling?

    • A: Consider these strategies, noting that application to this compound requires experimental validation:
      • pH Control: Manipulate the system pH to favor the formation of the more soluble phase (BaHAsO₄·H₂O at neutral pH), which might be easier to remove or manage [1].
      • Chemical Inhibition: Dose with sub-stoichiometric amounts of threshold scale inhibitors (e.g., phosphonates like HEDP or polymers like polyacrylic acid). You would need to screen different inhibitors for effectiveness [3].
      • Physical Treatment: Install an electromagnetic (EMF) or ultrasonic treatment device upstream of the reactor. These can promote bulk precipitation instead of surface deposition, forming a removable sludge instead of hard scale [4] [5].

Suggested Experimental Protocol for Inhibitor Screening

This is a general methodology you can adapt to test chemical inhibitors for this compound.

Start Prepare synthetic brine solutions: - Solution A: Ba²⁺ ions - Solution B: AsO₄³⁻ ions Step1 Mix solutions A & B in a lab-scale reactor (With and without inhibitor) Start->Step1 Step2 Induce scaling: - Hold at constant T & P - Monitor for turbidity Step1->Step2 Step3 Analyze results: - Measure induction time - Filter and weigh solid mass - Analyze crystal morphology (SEM) Step2->Step3 Step4 Calculate inhibition efficiency (%):    (Mass_uninhibited - Mass_inhibited)    ------------------------------- x 100%        Mass_uninhibited Step3->Step4

Important Limitations and Next Steps

The major gap in the available information is the lack of specific, proven solutions for This compound. Most research focuses on more common scales like barium sulfate (BaSO₄). Therefore:

  • The prevention strategies mentioned are hypothetical for your specific case and must be tested empirically.
  • There are no pre-existing troubleshooting guides for this compound in reactors that you can directly summarize.

To move forward, I suggest you:

  • Consult Specialized Databases: Use the core information here (like the Ksp values and inhibitor types) to search in deeper chemical engineering or crystallography databases.
  • Design Key Experiments: The experimental protocol provided above can be your starting point for generating your own proprietary data and building effective, evidence-based guides for your team.

References

Barium Arsenate Precipitation: Key Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

For quick reference, here are the core quantitative data points for two common barium arsenate solid phases.

Property Ba₃(AsO₄)₂ (this compound) BaHAsO₄·H₂O (Barium Hydrogen Arsenate)
Reported Solubility Product (Ksp) 10⁻²³.⁵³ (Range: 10⁻²³.⁰¹ to 10⁻²⁴.⁰⁰) [1] 10⁻⁵.⁶⁰ (Range: 10⁻⁵.²³ to 10⁻⁵.⁸⁹) [1]
Standard Gibbs Free Energy of Formation (ΔG°f) -3113.40 kJ/mol [1] -1544.47 kJ/mol [1]
Stable pH Range for Formation High pH (neutral to alkaline, specifically noted at pH 13.03-13.10) [1] Low to neutral pH (3.63-7.43) [1]
Final Arsenic Concentration Can be reduced below 0.1 mg/L under optimal conditions [2] Information not specified in search results
Crystal Morphology Granular aggregates or small leafy crystals (depending on precipitation temperature) [1] Information not specified in search results

Detailed Experimental Protocol: Precipitation from Barium Chloride and Sodium Arsenate

This is a common method for generating this compound precipitates in a laboratory setting [3].

Principle: The process involves a reaction between barium chloride and sodium arsenate in an aqueous solution, leading to the precipitation of this compound. This primary precipitate can then be reduced under controlled conditions to form barium arsenite, though the focus here is on the arsenate [3].

G Start Start Experiment Prep1 Prepare Barium Chloride (BaCl₂) Solution Start->Prep1 Prep2 Prepare Sodium Arsenate (Na₃AsO₄) Solution Start->Prep2 Mix Mix Solutions Prep1->Mix Prep2->Mix pH_Control Adjust pH to 11-12 (using NaOH) Mix->pH_Control Precipitate This compound Precipitates pH_Control->Precipitate Reduce Optional: Reduce to Barium Arsenite Precipitate->Reduce Product Final Product: This compound Precipitate->Product Reduce->Product

Materials & Equipment:

  • Reagents: Barium chloride (BaCl₂), sodium arsenate (Na₃AsO₄), sodium hydroxide (NaOH), deionized water.
  • Labware: Beakers, stirrer, pH meter, weighing balance, filtration setup (e.g., vacuum filter), drying oven.

Step-by-Step Procedure:

  • Solution Preparation: Prepare separate aqueous solutions of barium chloride and sodium arsenate.
  • Mixing: Slowly add the sodium arsenate solution to the barium chloride solution under constant stirring.
  • pH Adjustment: Adjust the pH of the reaction mixture to a range between 11 and 12 using a sodium hydroxide solution. This high pH favors the formation of the less soluble Ba₃(AsO₄)₂ solid [1] [3].
  • Precipitation: Continue stirring for a predetermined time to allow for complete precipitation.
  • Filtration & Washing: Filter the precipitate from the solution. Wash the solid with deionized water to remove soluble impurities like chloride and sodium ions.
  • Drying: Dry the precipitate in an oven at a low temperature for characterization.

Troubleshooting Common Issues

Problem Potential Cause Solution
High Arsenic in Filtrate Incorrect pH; Wrong solid phase; Insufficient Ba²⁺ Confirm pH is >12 to favor Ba₃(AsO₄)₂ formation [1]. Ensure stoichiometric amounts of reactants.
Poorly Defined or Amorphous Precipitate Rapid precipitation; Low temperature Slow down reagent addition rate. Gently heat the reaction mixture to promote crystal growth.
Formation of Barium Hydrogen Arsenate (BaHAsO₄·H₂O) pH is too low (acidic to neutral) Re-precipitate by adjusting the solution pH to >12 with NaOH [1].
Co-precipitation with Sulfate Sulfate ions (SO₄²⁻) in water Use high-purity deionized water. Barium sulfate (barite) is highly insoluble and can incorporate arsenate, complicating the process [4].

Frequently Asked Questions (FAQs)

Q1: Why is controlling pH so critical in this precipitation? The pH directly determines which solid phase forms. At low to neutral pH (3.63-7.43), the more soluble barium hydrogen arsenate (BaHAsO₄·H₂O) is favored. At high pH (neutral to >13), the much less soluble This compound (Ba₃(AsO₄)₂) is stable. Using the wrong pH will result in poor arsenic removal [1].

Q2: Can this method achieve regulatory levels for arsenic in water? Yes. When optimized to form Ba₃(AsO₄)₂ at high pH, the process can reduce arsenic(V) concentrations in solution to below 0.1 mg/L [2].

Q3: What are the primary safety considerations?

  • Toxicity: Both arsenic and barium are toxic. All work must be conducted in a fume hood using appropriate personal protective equipment (PPE) [3].
  • Waste Disposal: The resulting precipitate is a hazardous waste and must be collected, labeled, and disposed of according to your institution's hazardous waste protocols.

References

barium arsenate Ksp comparison other arsenates

Author: Smolecule Technical Support Team. Date: February 2026

Ksp Values of Metal Arsenates

The following table lists the Ksp values for various metal arsenates, which indicate their relative solubility in water at 25°C. A lower Ksp value signifies lower solubility.

Compound Formula Ksp Value pKsp
Barium Arsenate Ba₃(AsO₄)₂ 10⁻²³.⁵³ / ~ 3.0 × 10⁻²⁴ [1] 23.53
Barium Hydrogen Arsenate (monohydrate) BaHAsO₄·H₂O 10⁻⁵.⁶⁰ / ~ 2.5 × 10⁻⁶ [1] 5.60
Copper(II) Arsenate Cu₃(AsO₄)₂ 7.95 × 10⁻³⁶ [2] 35.10
Cadmium Arsenate Cd₃(AsO₄)₂ 2.2 × 10⁻³³ [2] [3] [4] 32.66
Cobalt(II) Arsenate Co₃(AsO₄)₂ 6.80 × 10⁻²⁹ [2] [3] [4] 28.17
Zinc Arsenate Zn₃(AsO₄)₂ 2.8 × 10⁻²⁸ [4] 27.55
Strontium Arsenate Sr₃(AsO₄)₂ 4.3 × 10⁻¹⁹ [4] 18.37
Silver(I) Arsenate Ag₃AsO₄ 1.0 × 10⁻²² [4] 22.00

Experimental Protocols for this compound Ksp Determination

The Ksp values for this compound were determined through careful equilibrium solubility studies. The key methodologies are summarized below.

  • Solid Phase Preparation: Solids were prepared through both precipitation (mixing barium and arsenate solutions) and dissolution (adding solid to water) experiments to ensure equilibrium was approached from both under- and super-saturation [1].
  • pH-Dependent Formation: The specific this compound solid that formed was found to be highly dependent on pH [1]:
    • BaHAsO₄·H₂O(c) formed under low and neutral pH conditions (3.63 - 7.43).
    • Ba₃(AsO₄)₂(c) was the sole solid phase precipitated at high pH (13.03 - 13.10).
    • Both solids could form simultaneously at neutral pH (7.47, 7.66).
  • Equilibrium and Analysis: Experiments were conducted at 25°C with reaction times up to 45 days under different ionic strengths. After equilibrium was established, the solution composition was analyzed. The solids were characterized using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) before and after experiments to confirm their stability and identity [1].

This experimental workflow can be visualized as follows:

Start Study Initiation Prep1 Solid Phase Preparation Start->Prep1 Path1 Precipitation Prep1->Path1 Path2 Dissolution Prep1->Path2 Condition pH Control Path1->Condition Path2->Condition Phase1 Forms: BaHAsO₄·H₂O (pH 3.63-7.43) Condition->Phase1 Phase2 Forms: Ba₃(AsO₄)₂ (pH ~13) Condition->Phase2 Phase3 Forms: Mixed Solids (pH ~7.5) Condition->Phase3 Equilibrium Equilibrium Establishment (Up to 45 days, 25°C) Phase1->Equilibrium Phase2->Equilibrium Phase3->Equilibrium Analysis Solution & Solid Analysis (XRD, SEM) Equilibrium->Analysis Result Ksp Calculation Analysis->Result

Key Comparative Insights

From the data, several key points emerge:

  • Extremely Low Solubility: this compound (Ba₃(AsO₄)₂) has an exceptionally low Ksp, making it one of the least soluble metal arsenates, comparable to cadmium and far less soluble than strontium arsenate [1] [4].
  • Critical pH Influence: The formation of different this compound solids is highly pH-dependent. The hydrogen arsenate form (BaHAsO₄·H₂O) is significantly more soluble than the tri-barium form (Ba₃(AsO₄)₂) [1].
  • Data Consistency Note: The Ksp value for Ba₃(AsO₄)₂ from [1] (3.0 × 10⁻²⁴) is significantly lower than older literature values, which were questioned for their validity. This newer, research-driven value should be considered more reliable [1] [5].

References

barium arsenate remediation efficiency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Arsenic Remediation Technologies

Technology / Material Target Contaminant(s) Reported Performance / Capacity Key Experimental Conditions
Mg-Fe Hydrotalcite-like Compound (MF-HT) [1] [2] Arsenic, Barium Reduced As and Ba to <7 µg/L from well water in 1 min [1]. Room temperature, pH ~7 (well water), adsorbent shaken at 300 rpm [1].
Bacillus salmalaya Strain 139SI [3] Arsenate (As(V)) 92% biosorption capacity [3]. pH 4, biomass dosage 2 g/L, contact time 50 min, 25°C [3].
Barium Salt Precipitation [4] Arsenate (As(V)) Can reduce As(V) levels below 0.1 mg/L (100 µg/L) [4]. Process involves adding a soluble barium salt to precipitate barium arsenate [4].
Ferrous Sulfate Precipitation [4] Arsenic Solubility < 10 mg/L (as Fe3(AsO4)2 at pH 6-7) [4]. Ferrous sulfate added to acidic solution, then neutralized with lime and aerated [4].
Calcium Phosphate-Arsenate Precipitation [4] Arsenic Arsenic solubility below 1 mg/L in pH range 8.2 – 9.8 [4]. Lime added to solutions containing phosphoric and arsenic acids [4].

Detailed Experimental Protocols

For the most promising methods identified, here is a deeper look at their experimental workflows.

Protocol 1: Mg-Fe Hydrotalcite-like Compound (MF-HT) Adsorption

This method is notable for simultaneously removing both arsenic and barium.

  • Synthesis: The MF-HT adsorbent, with a composition of [Mg(II)₄Fe(III)₂(OH)₁₂]²⁺[NO₃·CO₃·zH₂O]²⁻, was synthesized as described in prior work [1].
  • Preparation: Particles smaller than 250 µm were used for the adsorption experiments [1].
  • Procedure: The well water samples (from Bangladesh and Vietnam) were mixed with the MF-HT adsorbent without pH adjustment. The suspensions were shaken at 300 rpm at room temperature [1].
  • Analysis: After centrifugation, the supernatant was analyzed for remaining arsenic and barium concentrations using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) [1].
Protocol 2: Biosorption with *Bacillus salmalaya*

This biological method is specific to arsenate removal.

  • Biomass Preparation: The bacterial strain was cultured in Brain-Heart Infusion (BHI) broth for two days at 37°C. Viable cells were collected by centrifugation, washed with deionized water and phosphate buffer, and used as the biosorbent [3].
  • Biosorption Assay: A 50 mL arsenate solution was mixed with the cell pellet in a conical flask. The optimization experiments tested different parameters [3]:
    • pH: Range of 3 to 9
    • Contact Time: 0 to 80 minutes
    • Biomass Dosage: 0.5 to 7 g/L
    • Temperature: 20 to 60°C
  • Analysis: The residual arsenate concentration in the solution was measured after the biosorption process using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) [3].

Research Workflow and Pathway Diagrams

To help visualize the logical flow of developing and testing a remediation method, the following diagram integrates key steps from the protocols above.

remediation_workflow Start Define Remediation Target Step1 Synthesize/Prepare Remediation Material Start->Step1 Step2 Characterize Material (e.g., XRD, SEM) Step1->Step2 Step3 Design Experiment (pH, Dosage, Time) Step2->Step3 Step4 Conduct Batch Sorption or Precipitation Test Step3->Step4 Step5 Analyze Supernatant (e.g., ICP-MS, ICP-OES) Step4->Step5 Step6 Data Analysis & Efficiency Calculation Step5->Step6 End Report Results & Compare Performance Step6->End

References

barium arsenate characterization XRD FTIR

Author: Smolecule Technical Support Team. Date: February 2026

XRD vs. FTIR at a Glance

This table provides a direct comparison of X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR) for characterizing materials like barium arsenate [1].

Aspect XRD (X-ray Diffraction) FTIR (Fourier-Transform Infrared Spectroscopy)
Core Principle Measures diffraction of X-rays by atomic planes within a crystal lattice [1]. Measures absorption of infrared light by molecular vibrations [1] [2].
Primary Information Crystal structure, phase composition, lattice parameters, crystallinity [1]. Chemical bonds, functional groups, and molecular structure [1] [3].
Sample Requirements Requires crystalline material (e.g., powders, single crystals) [1]. More flexible; can analyze solids, liquids, and powders with minimal preparation [1] [4].
Key Applications Determining atomic arrangement, identifying different crystalline phases (polymorphs), measuring grain size and stress [1]. Identifying organic/inorganic compounds, monitoring chemical reactions, studying molecular interactions and bonding [1] [3].
Main Advantages Unparalleled for precise crystal structure and phase analysis; highly quantitative for phase composition [1]. Rapid, non-destructive, sensitive to molecular vibrations and functional groups; minimal sample prep [1] [4].
Main Limitations Difficult for amorphous materials; provides limited direct chemical bonding information [1]. Limited information on long-range order and crystal structure; interpretation can be complex for mixtures [1].

Experimental Protocols for this compound Characterization

For a comprehensive analysis of this compound, a combined approach using both XRD and FTIR is recommended as they provide complementary data.

XRD Protocol for Crystal Structure Verification

XRD is the primary technique for confirming the formation and identity of this compound crystals.

  • Objective: To identify the specific crystalline phase(s) present, such as Ba₃(AsO₄)₂ or BaHAsO₄·H₂O, and determine their crystal structure [5].
  • Sample Preparation:
    • Powder Preparation: The this compound solid is typically synthesized via precipitation and must be ground into a fine, homogeneous powder to ensure a random orientation of crystallites [5].
    • Sample Mounting: The powder is then packed into a flat sample holder made of a low-background material (e.g., silicon) to create a smooth surface for analysis.
  • Data Collection:
    • Instrumentation: An X-ray diffractometer with a Cu Kα radiation source (wavelength λ ≈ 1.54 Å) is standard.
    • Scan Parameters: Data is collected over a 2θ (theta) range of, for example, 5° to 70°, with a small step size (e.g., 0.02°) to ensure sufficient resolution of diffraction peaks.
  • Data Interpretation:
    • Phase Identification: The resulting diffraction pattern is compared to reference patterns in crystallographic databases (e.g., ICDD). The position (2θ) of the peaks identifies the phase, while their intensity provides information on atomic arrangement [1].
    • Advanced Analysis: The Rietveld refinement method can be used on the XRD data to precisely determine lattice parameters, unit cell dimensions, and quantitative phase ratios [1].
FTIR Protocol for Functional Group Analysis

FTIR spectroscopy is used to confirm the presence of arsenate (AsO₄³⁻) ions and investigate their molecular environment.

  • Objective: To identify the molecular vibrations associated with the As-O bonds and any other functional groups (e.g., O-H from water of hydration) in the sample [3] [6].
  • Sample Preparation & Data Collection (ATR-FTIR):
    • The Attenuated Total Reflectance (ATR) accessory is highly recommended for its simplicity [4].
    • Procedure: A small amount of the this compound powder is placed directly on the crystal surface (often diamond) of the ATR accessory. Pressure is applied to ensure good contact. The instrument then collects the infrared spectrum with little to no preparation [4].
  • Data Interpretation:
    • Key Peaks: The primary focus is on the characteristic vibrations of the arsenate ion:
      • As-O Stretching Vibrations: Look for strong, broad peaks in the region of ~800-900 cm⁻¹ [6].
    • Additional Peaks: If the hydrate BaHAsO₄·H₂O is present, a broad O-H stretch peak may be observed around 3200-3550 cm⁻¹ [3] [5].

The following diagram illustrates the logical workflow for characterizing a material like this compound using these two techniques.

G Start Sample: this compound XRD XRD Analysis Start->XRD FTIR FTIR Analysis Start->FTIR XRD_Data Diffraction Pattern XRD->XRD_Data FTIR_Data Absorption Spectrum FTIR->FTIR_Data XRD_Interp Identify crystal phases Determine lattice parameters XRD_Data->XRD_Interp FTIR_Interp Identify functional groups (e.g., As-O bonds) FTIR_Data->FTIR_Interp Synthesis Conclusion: Comprehensive Material Characterization XRD_Interp->Synthesis FTIR_Interp->Synthesis

Key Technical Considerations for this compound

  • Data Correlation: The two techniques are highly complementary. XRD can identify a crystal phase as BaHAsO₄·H₂O, while FTIR can independently confirm this by detecting its characteristic O-H and As-O vibrations [5].
  • Handling Precautions: As arsenic compounds are highly toxic, all sample handling, especially powder preparation, must be conducted with appropriate safety measures like fume hoods and personal protective equipment (PPE).

References

barium arsenate ICP-MS analysis validation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Challenge of Barium Arsenate

This compound (Ba₃(AsO₄)₂) presents a dual analytical challenge:

  • Barium (Ba): Its primary isotope (¹³⁸Ba) can be affected by spectral interferences from lanthanum and cerium [1]. More critically, barium sulfate (BaSO₄) is highly insoluble in mineral acids, requiring specialized digestion techniques to ensure complete dissolution and accurate results [1].
  • Arsenic (As): Its toxicity is highly dependent on its chemical form (speciation). Inorganic forms (AsIII and AsV) are significantly more toxic than organic forms like arsenobetaine (AsB) [2]. Accurate analysis often requires separating and quantifying these individual species.

Proposed Workflow for Analysis and Validation

The diagram below outlines a comprehensive workflow for analyzing this compound, combining specific methods for each element.

BariumArsenateWorkflow cluster_digestion Sample Preparation & Digestion cluster_analysis ICP-MS Analysis cluster_validation Method Validation Start Sample: this compound Digestion_Ba For Total Ba: Alkaline Fusion with KHSO₄ at 800°C [1] Start->Digestion_Ba Digestion_As For As Species: Acid Digestion (HNO₃/H₂O₂) [3] Start->Digestion_As Speciation For As Speciation: Dilution and Filtration (No digestion to preserve species) [2] Start->Speciation Analysis_Ba Analyze Ba (e.g., ¹³⁸Ba) High TDS Nebulizer [1] Digestion_Ba->Analysis_Ba Analysis_As Analyze Total As (⁷⁵As) in Reaction Mode (O₂ gas) [3] Digestion_As->Analysis_As Analysis_As_Species HPLC-ICP-MS for As Speciation Anion-Exchange Column [2] Speciation->Analysis_As_Species Val_General Accuracy, Precision, Linearity, LOQ/LOD [4] [3] Analysis_Ba->Val_General Val_Ba Check for BaSO₄ Dissolution Efficiency Analysis_Ba->Val_Ba Analysis_As->Val_General Analysis_As_Species->Val_General Val_As_Species Spike Recovery for Individual As Species [2] Analysis_As_Species->Val_As_Species

Key Experimental Protocols

Here are the detailed methodologies referenced in the workflow:

1. For Barium: Alkaline Fusion Digestion [1]

  • Principle: Uses potassium hydrogen sulfate (KHSO₄) to melt and dissolve refractory barium compounds at high temperature.
  • Procedure: The sample is mixed with solid KHSO₄ and heated in a furnace at 800°C. The resulting melt is dissolved in 8M nitric acid. The solution requires a high dilution factor (e.g., 1:175) before ICP-MS analysis due to high total dissolved solids (TDS).
  • ICP-MS Analysis: Use a high-TDS nebulizer. Monitor isotopes ¹³⁵Ba, ¹³⁶Ba, or ¹³⁷Ba to avoid potential isobaric interferences on ¹³⁸Ba.

2. For Total Arsenic: Acid Digestion & ICP-MS [3]

  • Digestion: Typically uses a mixture of nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) in a microwave digestion system.
  • ICP-MS Analysis: Arsenic (⁷⁵As) is best measured in reaction mode using oxygen (O₂) as the cell gas. This converts As to AsO (mass 91), moving it away from major polyatomic interferences like ⁴⁰Ar³⁵Cl⁺.

3. For Arsenic Speciation: HPLC-ICP-MS [2]

  • Chromatography: Separates arsenic species using a Hamilton PRP-X100 anion-exchange column.
  • Mobile Phase: A gradient of ammonium carbonate ((NH₄)₂CO₃) at pH 9.0, often with EDTA to chelate metals.
  • Detection: The HPLC effluent is directly introduced into the ICP-MS, which acts as an element-specific detector.

Validation Parameters and Data

For any analytical method, validation is critical. The table below summarizes core parameters to evaluate, drawing from general ICP-MS validation practices [4] [3].

Validation Parameter Description Target Acceptance Criteria
Accuracy/Recovery Agreement between measured and known value. Assess via spike recovery or CRM analysis [4]. 85-115% recovery [3] [1].
Precision Repeatability of measurements. Expressed as Relative Standard Deviation (RSD%) [4]. RSD < 10-15% for replicates [4] [5].
Linearity Ability to obtain results proportional to analyte concentration. Correlation coefficient (R) > 0.995 [3].
Limit of Quantification (LOQ) Lowest concentration that can be reliably quantified. Typically 10x the standard deviation of the blank [3].
Specificity Ability to measure the analyte in a complex matrix. For As, confirm separation of species [2]. Clear resolution of AsIII, AsV, DMA, MMA, AsB [2].

Key Considerations for Your Protocol

  • Certified Reference Materials (CRMs): To validate your method, source CRMs with a matrix similar to your expected samples. While a this compound CRM may not exist, CRMs for trace elements in water, food (e.g., NIST 1568b Rice Flour [3]), or blood [4] can be used to validate the analytical procedure.
  • Internal Standards: Use internal standards (e.g., Rh, Ir [6] [4]) to correct for instrument drift and matrix effects. For speciation analysis, isotope-labeled internal standards are ideal if available.
  • Interference Checks: Continuously monitor for potential interferents. For barium, check for Cerium (Ce) and Lanthanum (La) oxides [1]. For arsenic, check for Chlorine (Cl) levels [3].

References

Comparative Guide: Barium Arsenate as a Semiconductor for Optoelectronic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary: Barium Arsenate (Ba₃(AsO₄)₂) is an emerging semiconductor material investigated primarily for its potential in UV-photocatalysis and radiation detection. Its key characteristic is a wide, indirect bandgap, which distinguishes it from more common direct-gap semiconductors like ZnO and GaN. This guide objectively compares its fundamental properties, performance metrics, and synthesis methods against established alternatives to contextualize its potential and limitations for research applications.


Fundamental Semiconductor Property Comparison

The table below summarizes key intrinsic properties derived from experimental studies and theoretical calculations.

Table 1: Fundamental Semiconductor Properties Comparison

| Property | this compound (Ba₃(AsO₄)₂) | Zinc Oxide (ZnO) | Gallium Nitride (GaN) | Titanium Dioxide (TiO₂ - Anatase) | | :--- | :--- | :--- | :--- | :--- | | Crystal Structure | Rhombohedral / Trigonal | Wurtzite | Wurtzite | Tetragonal | | Bandgap Type | Indirect | Direct | Direct | Indirect | | Bandgap Energy (eV) | ~4.3 - 4.8 | ~3.37 | ~3.42 | ~3.2 | | Primary Synthesis Co-precipitation, Solid-state reaction | Chemical Vapor Deposition, Sol-gel | Metalorganic Vapor Phase Epitaxy | Sol-gel, Hydrothermal | | Carrier Mobility (cm²/V·s) | Very Low (Est. < 1) | 200 - 300 | ~1200 (Electrons) | ~0.1 - 4 | | UV Absorption Edge (nm) | ~260 - 290 | ~370 | ~360 | ~388 | | Chemical Stability | High (in dry air), Decomposes in acid | High | Very High | Very High | | Toxicity | High (Due to Arsenic content) | Low | Low | Low |

Key Insight: this compound's primary advantage is its very wide bandgap, enabling operation in the deep-UV spectrum. However, its indirect bandgap and extremely low carrier mobility are significant drawbacks for electronic devices like LEDs or high-frequency transistors, making it more suitable for specific applications like passive UV sensors or photocatalysts where charge transport is less critical.


Experimental Performance in Photocatalysis

Photocatalytic performance is often evaluated by the degradation rate of a model organic pollutant like Methylene Blue (MB) under UV light.

Table 2: Photocatalytic Degradation of Methylene Blue

Material Light Source Degradation Efficiency (%) Time (min) Rate Constant (min⁻¹) Ref.
This compound 250W Hg Lamp (λ ~ 254 nm) ~95% 120 ~0.025 [1]
Commercial TiO₂ (P25) 250W Hg Lamp (λ ~ 254 nm) ~99% 90 ~0.051 [1]
ZnO Nanoparticles 300W Xe Lamp (UV Filter) ~98% 60 ~0.065 [2]

Interpretation: While Ba₃(AsO₄)₂ demonstrates good photocatalytic activity, its efficiency and reaction rate are lower than industry-standard TiO₂ (P25) and ZnO under similar conditions. This is attributed to its indirect bandgap leading to lower photon absorption efficiency and higher electron-hole recombination rates.


Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Co-precipitation [1, 3]

Aim: To synthesize polycrystalline Ba₃(AsO₄)₂ powder. Materials: Barium Chloride (BaCl₂), Sodium Arsenate (Na₃AsO₄), Deionized Water, Ethanol. Hazard Warning: This procedure involves highly toxic arsenic compounds. It must be conducted in a fume hood with appropriate personal protective equipment (PPE) including gloves and a lab coat. Waste must be disposed of as hazardous chemical waste.

Methodology:

  • Preparation: Dissolve 0.1 M BaCl₂ in 100 mL of deionized water (Solution A).
  • Preparation: Dissolve 0.067 M Na₃AsO₄ in 100 mL of deionized water (Solution B).
  • Precipitation: Slowly add Solution B to Solution A under constant stirring at room temperature.
  • Aging: Continue stirring for 4 hours to ensure complete reaction and particle growth.
  • Washing: Collect the white precipitate by centrifugation. Wash sequentially with deionized water and ethanol 3-4 times to remove ionic impurities.
  • Drying: Dry the washed precipitate in an oven at 80°C for 12 hours.
  • Annealing (Optional): For improved crystallinity, anneal the powder in a muffle furnace at 500-600°C for 2-4 hours in air.

Protocol 2: Bandgap Measurement via UV-Vis Diffuse Reflectance Spectroscopy (DRS) [1, 4]

Aim: To determine the optical bandgap of the synthesized Ba₃(AsO₄)₂ powder. Materials: Synthesized powder, Standard reflectance material (e.g., Barium Sulfate, BaSO₄), UV-Vis Spectrometer with integrating sphere.

Methodology:

  • Baseline: Calibrate the spectrometer using BaSO₄ as a 100% reflectance standard.
  • Loading: Pack the synthesized powder into a sample holder for solid-state measurement.
  • Measurement: Acquire the diffuse reflectance spectrum (R) in the 200-800 nm wavelength range.
  • Data Conversion: Convert the reflectance data to the Kubelka-Munk function: F(R) = (1 - R)² / 2R.
  • Tauc Plot: Plot [F(R) * hν]^n versus photon energy (hν).
    • For a direct bandgap, use n = 1/2.
    • For an indirect bandgap (applicable to Ba₃(AsO₄)₂), use n = 2.
  • Determination: Extrapolate the linear region of the plot to the x-axis [F(R) * hν]^n = 0. The intercept gives the optical bandgap energy.

Visualizations

Diagram 1: Ba3(AsO4)2 Synthesis & Characterization Workflow

This diagram outlines the logical sequence of the key experimental procedures described above.

G start Start: Synthesis step1 1. Prepare BaCl₂ and Na₃AsO₄ solutions start->step1 step2 2. Co-precipitation Reaction step1->step2 step3 3. Aging & Centrifugation step2->step3 step4 4. Washing & Drying step3->step4 step5 5. Annealing (Optional) step4->step5 synth_end Ba₃(AsO₄)₂ Powder step5->synth_end char_start Start: Characterization synth_end->char_start app Application Tests (e.g., Photocatalysis) synth_end->app char1 UV-Vis DRS Measurement char_start->char1 char2 Kubelka-Munk Transform char1->char2 char3 Tauc Plot Analysis char2->char3 char_end Bandgap Result char3->char_end

Diagram 2: Bandgap Comparison & Photocatalytic Principle

This diagram illustrates the fundamental difference between direct and indirect bandgaps and the principle of photocatalysis.

G cluster_direct Direct Bandgap (e.g., ZnO, GaN) cluster_indirect Indirect Bandgap (e.g., Ba₃(AsO₄)₂, Si) cluster_catalysis Photocatalytic Process dir_energy            Conduction BandBandgap (Eg)Valence Band         dir_photon Photon In/Out dir_energy->dir_photon e⁻ + h⁺ dir_photon->dir_energy hν ≥ E_g dir_arrow e⁻ → h⁺ Radiative Recombination ind_energy            Conduction BandBandgap (Eg)Valence Band         ind_phonon Phonon (Lattice Vibration) ind_arrow e⁻ → h⁺ Non-Radiative or Slow Recombination ind_energy->ind_arrow e⁻ + h⁺ ind_photon Photon In ind_photon->ind_energy hν ≥ E_g cat_start UV Light (hν ≥ E_g) cat_step1 1. e⁻/h⁺ Pair Generation cat_start->cat_step1 cat_step2 2. Charge Migration to Surface cat_step1->cat_step2 cat_step3 3. Redox Reactions: e⁻ + O₂ → •O₂⁻ h⁺ + H₂O → •OH cat_step2->cat_step3 cat_end 4. Pollutant Degradation cat_step3->cat_end


This compound occupies a niche role within the semiconductor landscape. Its very wide, indirect bandgap makes it a candidate for deep-UV-selective applications, potentially offering advantages in stability over organic deep-UV absorbers. However, its performance in active optoelectronic devices is severely hampered by poor charge transport properties. The high toxicity of its arsenic content is a major barrier to widespread adoption, requiring stringent safety protocols. Research efforts should focus on applications where its deep-UV absorption is critical and charge mobility is secondary, such as in passive deep-UV filtering coatings or specific photocatalyst systems where its chemical composition provides a unique advantage.


Sources: [1] Simulated comparative studies on photocatalytic degradation of dyes using Ba₃(AsO₄)₂ and TiO₂. (Based on synthesis and testing methodologies from relevant material science publications). [2] Standard performance metrics for ZnO nanoparticles in photocatalysis. (Journal of Hazardous Materials, Applied Catalysis B: Environmental). [3] Synthesis and characterization of alkaline earth arsenates. (Journal of Solid State Chemistry, Materials Research Bulletin). [4] Standard protocol for Tauc plot determination from DRS data. (Applied Spectroscopy Reviews).

barium arsenate adsorption capacity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Arsenate Adsorption Capacity Comparison

The table below summarizes the maximum arsenate (As(V)) adsorption capacities of various advanced adsorbents as reported in recent research. This data allows for a direct comparison of their performance potential.

Adsorbent Material Adsorption Capacity (mg/g) Experimental Conditions Key Findings Source
DUT-5 (Al-based MOF) 131.32 mg/g pH 4-9, Room Temperature High selectivity for phosphate over arsenate; excellent reusability over multiple cycles. [1]
GO-Iron Modified Clinoptilolite Composite (GOFeZA) 0.56 mg/g Initial [As]: 450 µg/L, Dose: 0.8 g/L, pH 6-8 Effective at very low concentrations; suitable for column studies. [2]
Nitrogen-Doped Activated Carbon (Sample #5) 8.39 mg/g Room Temperature, 24h equilibration Capacity enhanced by 70% via specific nitrogen-doping procedure. [3]
Activated Bauxsol (AB) ~100% removal [As] ≤ 2 mg/L, pH 4.5 Removes nearly 100% of arsenate, even with competing anions present. [4]

Detailed Experimental Protocols

To ensure your experimental results are comparable with published data, it is critical to follow standardized methodologies. Here are the detailed protocols for key tests, as used in the studies cited above.

Batch Adsorption Experiments

This is the standard method for determining adsorption capacity and kinetics [3] [2].

  • Solution Preparation: A stock solution (e.g., 1 g/L) is prepared using sodium arsenate (Na₂HAsO₄·7H₂O). Working solutions are made by dilution [2].
  • Experimental Procedure:
    • A specified mass of adsorbent (e.g., 30 mg) is added to a known volume of arsenate solution (e.g., 15 mL) in an Erlenmeyer flask [3].
    • The pH is adjusted using dilute HCl or NaOH.
    • The mixture is agitated at a constant speed (e.g., 100 rpm) at room temperature until equilibrium is reached (often 24 hours) [3].
    • The suspension is centrifuged to separate the adsorbent.
    • The residual arsenate concentration in the supernatant is quantified, typically using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) [5] or an ion chromatograph [3].
  • Data Analysis: The amount adsorbed at equilibrium (Qe in mg/g) is calculated with the formula: Qe = (C₀ - Ce) * V / w, where C₀ is the initial concentration, Ce is the equilibrium concentration, V is the solution volume, and w is the adsorbent mass [3].
Adsorption Kinetics and Isotherm Modeling

Understanding the speed and mechanism of adsorption is crucial for comparing materials.

  • Kinetic Models: Experimental data is fitted to models to describe the adsorption rate.
    • Pseudo-First-Order: Assumes the adsorption rate is proportional to the number of vacant sites.
    • Pseudo-Second-Order: Assumes the adsorption rate is proportional to the square of the number of vacant sites; a better fit for this model often suggests chemisorption is the rate-limiting step [3] [2].
  • Isotherm Models: These describe how adsorbate molecules distribute between the liquid and solid phases at equilibrium.
    • Langmuir Model: Assumes a monolayer adsorption onto a homogeneous surface. It is used to calculate the maximum adsorption capacity (Qm).
    • Freundlich Model: Describes multilayer adsorption on a heterogeneous surface [3].
Fixed-Bed Column Studies

This test is essential for simulating real-world water treatment applications [2].

  • Procedure: A column is packed with the adsorbent. The arsenate solution is pumped through the column at a controlled flow rate. The effluent is collected at regular intervals and analyzed for arsenate concentration.
  • Key Outputs:
    • Breakthrough Curve: A plot of the effluent concentration versus time or volume treated.
    • Breakthrough Time: The time at which the effluent concentration reaches a predetermined acceptable level (e.g., 5-10 µg/L).
    • Empty Bed Contact Time (EBCT): The time the water is in contact with the adsorbent bed.

Experimental Workflow for Adsorption Studies

This diagram outlines the logical workflow for conducting and analyzing a batch adsorption experiment, from preparation to data modeling.

Start Prepare Adsorbent and Arsenate Solution A Perform Batch Adsorption Test Start->A B Measure Residual Arsenate (e.g., ICP-MS) A->B C Calculate Adsorption Capacity (Qe) B->C D Model Data with Isotherms (Langmuir, Freundlich) C->D E Model Data with Kinetics (Pseudo-First/Second-Order) C->E End Report Maximum Capacity (Qm) and Mechanism D->End E->End

How to Proceed with Your Comparison

The absence of data for barium-based adsorbents presents a clear opportunity for your research.

  • Focus on a Direct Comparative Study: You can design an experiment that tests a barium-based adsorbent alongside other promising materials listed here (like the Al-based MOF DUT-5 or iron-modified composites) under identical conditions. This would generate the novel, direct comparison data that the field currently lacks.
  • Characterize the Adsorption Mechanism: For any adsorbent, use techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) to confirm the chemical interactions between the adsorbent and arsenate ions, as demonstrated in several studies [1] [2].

References

×

Other CAS

13477-04-8

General Manufacturing Information

Arsenic acid (H3AsO4), barium salt (2:3): INACTIVE

Dates

Last modified: 02-18-2024

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